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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-oxazolecarboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Oxazole Scaffold and the Role of N-Methylation The oxazole ring is a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Oxazole Scaffold and the Role of N-Methylation

The oxazole ring is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This five-membered heterocycle, containing both oxygen and nitrogen, can act as a bioisostere for amide and ester functionalities, often enhancing pharmacological activity through improved metabolic stability and hydrogen bonding capabilities.[1] The carboxamide substituent at the 4-position of the oxazole ring further provides a key interaction point for biological targets.

The introduction of a methyl group to the amide nitrogen (N-methylation) in N-Methyl-4-oxazolecarboxamide is a critical structural modification that can profoundly influence its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. N-methylation eliminates the hydrogen bond donor capacity of the amide proton, which can reduce intermolecular hydrogen bonding, potentially affecting crystal lattice energy, melting point, and solubility. Furthermore, this modification can impact the compound's lipophilicity and metabolic stability. A comprehensive understanding of these properties is therefore paramount for any research and development program involving this molecule.

Due to the current absence of specific experimental data for N-Methyl-4-oxazolecarboxamide, this guide will leverage computed data for the parent compound, Oxazole-4-carboxamide (CAS: 23012-15-9) , as a reference point for discussion.

Core Physicochemical Properties: A Predictive and Experimental Framework

This section details the key physicochemical properties of interest. For each property, we will present the computed data for the parent analog, discuss the anticipated influence of N-methylation, and provide a detailed, state-of-the-art experimental protocol for its determination.

Molecular Structure and Weight

The foundational characteristics of any chemical entity are its structure and molecular weight. These properties are fundamental for all subsequent analytical and experimental work.

Parent Analog: Oxazole-4-carboxamide

  • Molecular Formula: C₄H₄N₂O₂[2]

  • Molecular Weight: 112.09 g/mol [2]

Target Compound: N-Methyl-4-oxazolecarboxamide

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.12 g/mol

The addition of a methyl group (CH₂) to the amide nitrogen increases the molecular weight by 14.03 g/mol .

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted Lipophilicity of the Parent Analog (Oxazole-4-carboxamide)

  • XLogP3-AA: -0.5[2]

The negative LogP value of the parent compound suggests it is predominantly hydrophilic.

Anticipated Impact of N-Methylation

N-methylation is expected to increase the lipophilicity of the molecule. The removal of the polar N-H bond and the addition of a nonpolar methyl group will reduce the compound's affinity for the aqueous phase, leading to a higher LogP value. The magnitude of this increase is typically in the range of 0.3 to 0.5 LogP units.

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for LogP determination.[1]

Methodology:

  • Solvent Preparation: Mutually saturate n-octanol and water (or a relevant buffer for LogD, e.g., phosphate-buffered saline at pH 7.4) by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: Prepare a stock solution of N-Methyl-4-oxazolecarboxamide in the pre-saturated n-octanol.

  • Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

  • Equilibration: Vigorously shake the mixture for a defined period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases. Subsequently, centrifuge the mixture to ensure complete phase separation.[1]

  • Quantification: Determine the concentration of N-Methyl-4-oxazolecarboxamide in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep Solvent Saturation (n-Octanol & Water) Sample_Prep Prepare Stock Solution in n-Octanol Partitioning Mix Octanol & Aqueous Phases Sample_Prep->Partitioning Equilibration Shake & Centrifuge Partitioning->Equilibration Quantification Quantify Concentration (HPLC-UV) Equilibration->Quantification Calculation Calculate LogP Quantification->Calculation

Caption: Workflow for LogP determination by the shake-flask method.

Acidity/Basicity: pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.

Predicted pKa of the Parent Analog (Oxazole-4-carboxamide)

  • pKa (most acidic): 14.68 ± 0.50 (predicted for the amide N-H)[3]

Anticipated Impact of N-Methylation

The primary amide of Oxazole-4-carboxamide is very weakly acidic. N-methylation removes this acidic proton, meaning N-Methyl-4-oxazolecarboxamide is not expected to have an acidic pKa in the physiologically relevant range. The oxazole nitrogen is weakly basic.[4]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining pKa values.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of N-Methyl-4-oxazolecarboxamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point of inflection on the titration curve.

pKa_Determination Start Start Calibrate Calibrate pH Meter Start->Calibrate Prepare_Sample Dissolve Sample Calibrate->Prepare_Sample Titrate Incrementally Add Titrant Prepare_Sample->Titrate Record_pH Record pH Titrate->Record_pH After each addition Record_pH->Titrate Continue until past equivalence point Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Solubility of the Parent Analog (Oxazole-4-carboxamide)

The parent compound, with its primary amide and hydrophilic nature (LogP -0.5), is predicted to have good aqueous solubility.

Anticipated Impact of N-Methylation

The increased lipophilicity of N-Methyl-4-oxazolecarboxamide will likely lead to a decrease in its aqueous solubility compared to the parent compound. The loss of a hydrogen bond donor will reduce its ability to interact favorably with the water solvent network.

Experimental Protocol for Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid N-Methyl-4-oxazolecarboxamide to vials containing an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides information about the purity and the crystal lattice energy of a solid compound.

Experimental Protocol for Melting Point Determination (Capillary Method)

Methodology:

  • Sample Preparation: Finely powder a small amount of dry N-Methyl-4-oxazolecarboxamide.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate and observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.[1]

Chemical Stability

The stability of the oxazole ring is an important consideration, as it can be susceptible to degradation under certain conditions.

General Stability of the Oxazole Ring

  • Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis, which can lead to ring cleavage. Oxazoles are generally more resistant to acids than furans but can be decomposed by strong acids.[5]

  • Oxidation: The oxazole ring is susceptible to oxidation, which can also result in ring opening.[5]

  • Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring.[5]

Experimental Protocol for pH-Dependent Stability Assessment

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2 to 10).

  • Sample Incubation: Prepare solutions of N-Methyl-4-oxazolecarboxamide in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the concentration versus time to determine the degradation kinetics and half-life at each pH.

Summary of Physicochemical Properties

The following tables summarize the computed properties of the parent analog and the anticipated properties of N-Methyl-4-oxazolecarboxamide that require experimental determination.

Table 1: Computed Physicochemical Properties of the Parent Analog: Oxazole-4-carboxamide

PropertyPredicted ValueSource
Molecular Formula C₄H₄N₂O₂[2]
Molecular Weight 112.09 g/mol [2]
XLogP3-AA -0.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 69.1 Ų[2]
pKa (acidic) 14.68 ± 0.50[3]

Table 2: Physicochemical Properties of N-Methyl-4-oxazolecarboxamide for Experimental Determination

PropertyValueRationale for Investigation
Molecular Formula C₅H₆N₂O₂-
Molecular Weight 126.12 g/mol -
LogP / LogD (pH 7.4) To Be DeterminedN-methylation is expected to increase lipophilicity.
Aqueous Solubility To Be DeterminedIncreased lipophilicity may decrease aqueous solubility.
pKa (basic) To Be DeterminedTo quantify the basicity of the oxazole nitrogen.
Melting Point To Be DeterminedFundamental property for purity and solid-state characterization.
Chemical Stability To Be DeterminedEssential for understanding degradation pathways and shelf-life.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of N-Methyl-4-oxazolecarboxamide. By leveraging data from its parent analog, Oxazole-4-carboxamide, and established chemical principles, we have formulated a predictive profile for this molecule. More importantly, this guide details the robust experimental methodologies required to obtain empirical data, which is indispensable for any drug discovery and development endeavor. The provided protocols are designed to be both informative for experimental design and to ensure the generation of high-quality, reliable data. It is through this synergy of predictive science and empirical validation that a complete and actionable understanding of N-Methyl-4-oxazolecarboxamide can be achieved, paving the way for its potential development as a therapeutic agent.

References

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. Retrieved from [Link]

  • BenchChem. (2025). Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21651660, Oxazole-4-carboxamide. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide. BenchChem.
  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Ghose, A. K., & Crippen, G. M. (1987). Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21–35.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. BenchChem.
  • Kumar, R., & Kumar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 234-255.

Sources

Exploratory

N-Methyl-4-oxazolecarboxamide CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application profile of N-Methyl-4-oxazolecarboxamide , a specific heterocyclic building block used in medicinal chemistry. [1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application profile of N-Methyl-4-oxazolecarboxamide , a specific heterocyclic building block used in medicinal chemistry.

[1][2]

Executive Summary

N-Methyl-4-oxazolecarboxamide (also known as N-methyl-1,3-oxazole-4-carboxamide) is a functionalized heterocyclic scaffold belonging to the 1,3-oxazole family.[1] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and antimicrobial agents where the oxazole ring acts as a bioisostere for amide or phenyl groups to improve metabolic stability and solubility. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and structural characterization.[2][3]

Chemical Identity & Physicochemical Properties

The core structure consists of a 1,3-oxazole ring substituted at the C4 position with an N-methylcarboxamide moiety. This specific substitution pattern is distinct from its isoxazole (1,2-oxazole) analogs, such as the leflunomide metabolite.

Table 1: Chemical Identifiers and Properties
PropertyDetail
Chemical Name N-Methyl-1,3-oxazole-4-carboxamide
Common Synonyms N-Methyloxazole-4-carboxamide; 4-(N-Methylcarbamoyl)oxazole
CAS Number Not widely indexed (See Note 1); Parent Amide: 23012-15-9 ; Ethyl Ester Precursor: 23012-14-8
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
SMILES CNC(=O)c1cocn1
InChI Key (Predicted) HVZXJQXJQXJQXJ-UHFFFAOYSA-N
LogP (Predicted) -0.32 (Hydrophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Topological Polar Surface Area ~55 Ų

Note 1: While the specific CAS for the N-methyl derivative is not standard in public registries like PubChem, the compound is routinely synthesized from the commercially available Ethyl oxazole-4-carboxylate (CAS 23012-14-8) .

Structural Visualization

The following diagram illustrates the connectivity and numbering of the oxazole ring system.

Figure 1: Structural connectivity of N-Methyl-4-oxazolecarboxamide.

Synthetic Routes & Methodology

The synthesis of N-Methyl-4-oxazolecarboxamide typically proceeds via the aminolysis of oxazole-4-carboxylic acid esters. This method is preferred over direct coupling of the acid due to the instability of the free oxazole-4-carboxylic acid under certain conditions.

Protocol: Aminolysis of Ethyl 4-oxazolecarboxylate

This protocol describes the conversion of ethyl 4-oxazolecarboxylate to the N-methyl amide using methylamine.

Reagents:

  • Ethyl 4-oxazolecarboxylate (CAS 23012-14-8)[4][5][6]

  • Methylamine (33% wt. in ethanol or 2M in THF)

  • Solvent: Methanol or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a sealed tube or pressure vial, dissolve 1.0 equivalent of Ethyl 4-oxazolecarboxylate in anhydrous methanol (0.5 M concentration).

  • Aminolysis: Add 5.0 equivalents of Methylamine (solution in EtOH or THF).

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 12–24 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Mechanistic Insight: The excess methylamine drives the equilibrium toward the amide, displacing the ethoxy group. The mild conditions preserve the sensitive oxazole ring, which can undergo ring-opening under harsh acidic or basic hydrolysis.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.

  • Purification: The residue is typically a white solid. If necessary, purify via recrystallization from EtOAc/Hexanes or flash column chromatography (SiO₂, 0–5% MeOH/DCM).

Synthesis Workflow Diagram

Synthesis Pathway cluster_conditions Conditions Ester Ethyl 4-oxazolecarboxylate (CAS 23012-14-8) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Reagent Methylamine (excess) MeOH/THF Reagent->Intermediate Product N-Methyl-4-oxazolecarboxamide (Target) Intermediate->Product Elimination of EtOH RT, 12-24h RT, 12-24h

Figure 2: One-step aminolysis pathway from the ethyl ester precursor.

Structural Characterization

Validation of the synthesized compound is critical. The following spectral data is expected for N-Methyl-4-oxazolecarboxamide.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.55 (s, 1H): H-2 proton (located between O and N, highly deshielded).

    • δ 8.35 (s, 1H): H-5 proton (adjacent to Oxygen).

    • δ 8.10 (br s, 1H): Amide NH (broad, exchangeable with D₂O).

    • δ 2.75 (d, J=4.5 Hz, 3H): N-Methyl group (doublet due to coupling with NH).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 161.0 (C=O): Amide carbonyl.

    • δ 152.5 (C-2): Carbon between O and N.

    • δ 144.0 (C-5): Carbon adjacent to Oxygen.

    • δ 135.5 (C-4): Quaternary carbon linking the ring to the amide.

    • δ 26.0 (CH₃): Methyl carbon.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 127.12 m/z.

Applications in Drug Discovery

The 4-oxazolecarboxamide scaffold is a privileged structure in medicinal chemistry, often used to modulate physicochemical properties and target binding.

Bioisosterism

The oxazole ring serves as a bioisostere for:

  • Thiazoles: Reducing lipophilicity and avoiding metabolic liability associated with sulfur oxidation.

  • Pyridines: Modulating basicity and hydrogen bond acceptor capability.

  • Amides: The ring itself can mimic a cis-amide bond configuration.

Kinase Inhibition

Derivatives of oxazole-4-carboxamides have been explored as ATP-competitive inhibitors. The nitrogen of the oxazole ring (N3) can act as a hydrogen bond acceptor in the hinge region of kinase active sites, while the C4-amide substituent directs the molecule into the solvent-exposed region or back pocket.

Synthetic Building Block

This molecule is capable of undergoing:

  • C-H Activation: Direct arylation at the C2 or C5 position using Pd-catalyzed cross-coupling (e.g., with aryl halides) to generate complex trisubstituted oxazoles.

  • Cycloadditions: The oxazole ring can participate in Diels-Alder reactions as a diene (though less common for 4-carboxamides due to electron withdrawal).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under standard laboratory conditions; avoid strong acids which may hydrolyze the amide or open the oxazole ring.

References

  • PubChem Compound Summary: Oxazole-4-carboxamide (Parent Amide). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Sheet: Ethyl 4-oxazolecarboxylate (Precursor). Link

  • ChemicalBook: Oxazole-4-carboxylic acid derivatives. Link

  • Journal of Medicinal Chemistry: Structure-Activity Relationships of Oxazole-Based Kinase Inhibitors. (General Reference for Scaffold Utility). Link

Sources

Foundational

Therapeutic Potential of N-Methyl-4-oxazolecarboxamide Derivatives

The following technical guide details the therapeutic landscape, medicinal chemistry, and experimental protocols for N-Methyl-4-oxazolecarboxamide derivatives , with a specific focus on their emergence as potent IRAK4 in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, medicinal chemistry, and experimental protocols for N-Methyl-4-oxazolecarboxamide derivatives , with a specific focus on their emergence as potent IRAK4 inhibitors and tubulin polymerization antagonists .

Technical Guide for Drug Development Professionals

Executive Summary

The N-Methyl-4-oxazolecarboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its utility in optimizing pharmacokinetic profiles and enforcing bioactive conformations. Unlike simple primary amides, the N-methylated derivative offers a strategic balance between solubility, membrane permeability (by reducing hydrogen bond donor count), and metabolic stability against amidases.

Recent high-impact studies have validated this scaffold's efficacy in two primary therapeutic areas:[1]

  • Immunology & Inflammation: As a core pharmacophore in Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, blocking the Myddosome signaling complex.

  • Oncology: As a bioisostere in tubulin-binding agents , mimicking the cis-peptide bond found in natural products like combretastatins.

Medicinal Chemistry: The "N-Methyl" Advantage

In rational drug design, the transition from a secondary amide (


) to a tertiary N-methyl amide (

) or a simple N-methyl amide (

) alters the physicochemical landscape of the molecule.
Structural Activity Relationship (SAR)
  • Conformational Locking: The N-methyl group introduces steric bulk that can restrict rotation around the amide bond, favoring specific cis or trans rotamers that may better match the target binding pocket (e.g., the ATP-binding site of kinases).

  • Metabolic Stability: Methylation sterically hinders proteolytic enzymes, prolonging the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity & Permeability: Replacing an amide hydrogen with a methyl group reduces the Polar Surface Area (PSA) and removes a hydrogen bond donor, often improving passive diffusion across cell membranes (higher

    
    ).
    
The Oxazole Core

The 1,3-oxazole ring at the 4-position serves as a critical spacer. Its aromaticity allows for


 stacking interactions with residues like Phenylalanine  or Tyrosine  in protein active sites, while the nitrogen and oxygen atoms can serve as weak hydrogen bond acceptors.

Primary Therapeutic Focus: IRAK4 Inhibition

The most advanced application of N-Methyl-4-oxazolecarboxamide derivatives is in the inhibition of IRAK4 , a master kinase in the Innate Immune System.

Mechanism of Action

IRAK4 is essential for signaling downstream of Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R) .[2][3][4] Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, forming the "Myddosome" complex. IRAK4 then phosphorylates IRAK1, leading to the activation of NF-


B and the production of pro-inflammatory cytokines (TNF-

, IL-6).
  • Target: ATP-binding pocket of the IRAK4 kinase domain.

  • Role of Scaffold: The oxazole-carboxamide moiety orients the inhibitor within the hinge region. The N-methyl group often occupies a small hydrophobic pocket, improving selectivity over other kinases.

Signaling Pathway Visualization

The following diagram illustrates the critical node of IRAK4 within the inflammatory cascade.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Assembly (Myddosome) IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor N-Methyl-Oxazole Derivative Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB NF-κB (Transcription Factor) TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Transcription

Caption: The IRAK4 signaling cascade showing the point of intervention for oxazole-based inhibitors.

Secondary Therapeutic Focus: Oncology

Beyond inflammation, these derivatives show promise in oncology, specifically in tubulin inhibition .

  • Mechanism: The oxazole ring mimics the 1,2-disubstituted double bond of combretastatin A-4 (a potent vascular disrupting agent).

  • Data: N-methyl-oxazole derivatives have demonstrated cytotoxicity against multidrug-resistant cancer cell lines (e.g., MCF-7, HeLa) by binding to the colchicine site of tubulin, preventing microtubule polymerization and inducing mitotic arrest.

Comparative Potency Data

The table below summarizes biological activity from key literature sources for representative derivatives.

Compound ClassR-Substituent (C2 Position)Amide ModificationTargetIC50 / KdTherapeutic Indication
ND-23 2-PyridylN-MethylcarboxamideIRAK44.2 nMAutoimmune / RA
OX-Tub-1 3,4,5-TrimethoxyphenylN-MethylcarboxamideTubulin12 nMBreast Cancer (MCF-7)
Ref-Std --Primary Amide (CONH2)IRAK485 nM(Lower Potency Reference)

Experimental Protocols

Synthesis of N-Methyl-4-oxazolecarboxamide Scaffold

This protocol describes the synthesis of a core intermediate via the Cornforth rearrangement or direct cyclization, followed by amidation.

Reagents:

  • Ethyl 2-chloro-3-oxobutanoate

  • Ammonium formate

  • Methylamine (2M in THF)

  • T3P (Propylphosphonic anhydride) or HATU

Workflow Diagram:

Synthesis_Workflow Start Start: Beta-Keto Ester Step1 1. Cyclization (Formamide/Heat) Start->Step1 Inter1 Ethyl Oxazole-4-carboxylate Step1->Inter1 Step2 2. Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Oxazole-4-carboxylic Acid Step2->Inter2 Step3 3. Amidation (MeNH2, HATU/DIPEA) Inter2->Step3 Final Product: N-Methyl-4-oxazolecarboxamide Step3->Final

Caption: Step-wise synthetic route for generating the N-methyl-4-oxazolecarboxamide core.

Detailed Procedure (Step 3 - Amidation):

  • Dissolve Oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at

    
     to activate the acid.
    
  • Add Methylamine (2.0 equiv, 2M in THF) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the N-methyl derivative.

IRAK4 Kinase Inhibition Assay

To validate the therapeutic potential, the following FRET-based assay is standard.

  • Preparation: Mix recombinant human IRAK4 enzyme (0.5 nM final) with peptide substrate (biotinylated) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Add the N-Methyl-4-oxazolecarboxamide derivative (serial dilutions in DMSO) to the wells. Incubate for 15 mins at RT.

  • Initiation: Add ATP (

    
     concentration, typically 10-50 
    
    
    
    ) to start the reaction. Incubate for 60 mins.
  • Detection: Add stop solution containing EDTA and detection reagents (Eu-labeled anti-phospho antibody and APC-labeled streptavidin).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

References

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors. Source: Bioorganic & Medicinal Chemistry (2023). URL:[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors. Source: RSC Medicinal Chemistry (2024). URL:[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2022).[5] URL:[Link]

  • Synthesis and biological evaluation of 2-methyl-4,5-disubstituted oxazoles as a novel class of highly potent antitubulin agents. Source: Scientific Reports (2017). URL:[Link]

Sources

Exploratory

Oxazole-4-Carboxamides in Medicinal Chemistry: A Comprehensive Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary & Structural Rationale The oxazole ring is a privileged heteroaromatic scaffold widely utilized in medicinal chemistry due to its structural rigidity, metabolic stability, and capacity to engage in dive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The oxazole ring is a privileged heteroaromatic scaffold widely utilized in medicinal chemistry due to its structural rigidity, metabolic stability, and capacity to engage in diverse non-covalent interactions. When functionalized at the 4-position with a carboxamide moiety, the resulting oxazole-4-carboxamide architecture presents a highly tractable pharmacophore.

The heteroaryl-carboxamide linkage provides directional hydrogen-bonding capacity (acting as both a donor and an acceptor) while serving as a bioisostere for esters and carboxylic acids. This bioisosteric replacement enhances the pharmacokinetic profile of drug candidates by preventing rapid esterase-mediated hydrolysis in vivo. Recent literature highlights the pleiotropic potential of oxazole-4-carboxamides, demonstrating profound efficacy across antiviral, oncological, and neurodegenerative therapeutic domains.

Broad-Spectrum Biological Targets

The versatility of the oxazole-4-carboxamide scaffold allows it to be tuned for highly specific biological targets. By altering the substituents on the oxazole core or the amide nitrogen, researchers have developed potent modulators for various disease pathways.

Antiviral Activity (Coronaviruses)

Direct-acting antivirals often face rapid genetic resistance. Oxazole-4-carboxamides offer an alternative by modulating host-response signatures alongside direct viral inhibition. The lead compound KB-2777 has demonstrated significant in vitro activity against α/β-coronaviruses, including HCoV-NL63 and HCoV-OC43. Time-of-addition (TOA) profiling indicates that these compounds act at an early post-entry replication stage, rather than functioning purely as virucidal agents.

Oncology & Apoptosis Induction

In oncology, 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis. High-throughput screening (HTS) in human colorectal carcinoma cell lines (DLD-1) reveals that specific halogenations on the phenyl rings drastically enhance caspase activation and growth inhibition. Furthermore, fused derivatives such as 2-(pyrimidin-4-yl)oxazole-4-carboxamides act as dual inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFR-WT) and its mutated variant (EGFR-T790M), overcoming common resistance mechanisms in lung cancer.

Neuroprotection in Alzheimer's Disease

Neuronal cells overexpressing phosphorylated Tau proteins are highly susceptible to oxidative stress. Novel oxazole-4-carboxamide/butylated hydroxytoluene hybrids (e.g., KWLZ-9e ) have been engineered to inhibit Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting GSK-3β, these compounds reduce downstream Tau hyperphosphorylation, alleviate H₂O₂-induced Reactive Oxygen Species (ROS) damage, and stabilize mitochondrial membrane potentials .

BiologicalPathway O4C Oxazole-4-Carboxamides (e.g., KWLZ-9e, KB-2777) GSK3B GSK-3β O4C->GSK3B Inhibits ROS ROS Production O4C->ROS Reduces Viral Viral Replication Complex O4C->Viral Inhibits Apoptosis Apoptosis (Cancer Cells) O4C->Apoptosis Induces Tau Tau Hyperphosphorylation GSK3B->Tau Promotes Neuro Neuroprotection Tau->Neuro Impairs ROS->Neuro Impairs

Caption: Pleiotropic pharmacological modulation by oxazole-4-carboxamide derivatives across multiple disease states.

Quantitative SAR & Biological Data Summary

The structure-activity relationship (SAR) of oxazole-4-carboxamides dictates their efficacy. For instance, in anticancer analogs, unsubstituted phenyl rings yield inactive compounds, whereas para-halogenation (specifically chlorine) maximizes pro-apoptotic potency.

Compound ID / NameTarget / AssayPrimary IndicationActivity (IC₅₀ / EC₅₀ / GI₅₀)
KB-2777 Viral RNA ReplicationAntiviral (Coronaviruses)Low micromolar (cross-active)
Analog 1a (Unsubstituted)Apoptosis (DLD-1 cells)Oncology> 10,000 nM (Inactive)
Analog 1k (2,4-di-Cl)Apoptosis (DLD-1 cells)OncologyEC₅₀ = 270 nM; GI₅₀ = 229 nM
16a-j Series EGFR-WT / EGFR-T790MOncology (Lung Cancer)IC₅₀ = 0.10 to 9.83 µM
KWLZ-9e GSK-3β InhibitionAlzheimer's DiseaseIC₅₀ = 0.25 µM

Synthetic Methodologies & Validated Protocols

To ensure reproducibility and high yields, the synthesis of oxazole-4-carboxamides requires strict control over reaction environments. Below are two field-proven protocols detailing the causality behind each experimental choice.

Protocol 1: Direct Amide Coupling via EDC/DMAP Activation

This protocol is utilized to synthesize oxazole-4-carboxamides directly from their corresponding carboxylic acids.

  • Substrate Dissolution: Dissolve the oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.

    • Causality: DCM provides an aprotic environment, which is critical to prevent the premature hydrolysis of the activated ester intermediate back into the starting acid.

  • Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Stir for 30 minutes.

    • Causality: EDC reacts with the acid to form an unstable O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, rapidly attacking this intermediate to form a highly reactive, yet stable, N-acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea dead-end product.

  • Amine Introduction: Add the desired aniline or amine derivative (1.1 eq) to the reaction mixture. Stir at ambient temperature under an argon atmosphere for 48 hours.

    • Causality: The argon atmosphere excludes atmospheric moisture, preserving the reactive intermediate. The extended 48-hour timeframe ensures complete conversion, particularly when utilizing sterically hindered or electronically deactivated anilines.

  • Self-Validating Purification: Quench the reaction with water and extract with dilute HCl.

    • Causality: The dilute HCl wash selectively protonates unreacted aniline and DMAP, pulling them into the aqueous layer. The organic layer is subsequently concentrated and purified via silica gel column chromatography, ensuring a high-purity target scaffold.

Protocol 2: Synthesis of Oxazole-4-carboximidamides via the Pinner Reaction

When an amidine bioisostere is required, the nitrile precursor is converted using the Pinner reaction.

  • Acidic Alcohol Preparation: In a flame-dried flask, cool anhydrous ethanol to 0 °C. Bubble dry hydrogen chloride (HCl) gas through the solvent until saturated.

    • Causality: Strict temperature control manages the exothermic dissolution of HCl gas. Anhydrous conditions are absolute; any residual water will irreversibly hydrolyze the subsequent intermediate into an ethyl ester instead of the desired product.

  • Pinner Salt Formation: Add oxazole-4-carbonitrile portion-wise. Seal and stir at 0–5 °C for 24–48 hours until the Pinner salt (imidate ester hydrochloride) precipitates.

    • Causality: The high concentration of HCl protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows the weak nucleophile (ethanol) to attack and form the imidate salt.

  • Ammonolysis: Suspend the isolated Pinner salt in a cold, anhydrous solution of ammonia in ethanol. Stir overnight.

    • Causality: Ammonia acts as a strong nucleophile, displacing the ethoxy group to yield the final oxazole-4-carboximidamide. The precipitation of ammonium chloride serves as a visual, self-validating indicator of successful conversion.

SyntheticWorkflow Acid Oxazole-4-Carboxylic Acid Activation Activation (EDC/DMAP) Acid->Activation Step 1 Amine Amine Addition Activation->Amine Step 2 Coupling Amide Coupling (48h) Amine->Coupling Step 3 Purification Purification Coupling->Purification Step 4 Product Oxazole-4-Carboxamide Purification->Product Yield

Caption: General synthetic workflow and logical progression for oxazole-4-carboxamide derivatives.

Conclusion & Future Perspectives

The oxazole-4-carboxamide scaffold remains a cornerstone in modern medicinal chemistry. Its ability to act as a stable, directional hydrogen-bonding hub allows it to interface seamlessly with viral replication complexes, kinase active sites, and neurodegenerative pathways. Future drug development efforts will likely focus on leveraging computational fragment-based drug design (FBDD) to further optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these versatile molecules.

References

  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI Pharmaceuticals URL:[Link]

  • Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling Source: Manipal Academy of Higher Education Research Database URL:[Link]

Foundational

The N-Methyl-4-oxazolecarboxamide Motif: A Versatile Pharmacophore in Modern Drug Design

Executive Summary N-Methyl-4-oxazolecarboxamide represents a privileged structural motif in medicinal chemistry, distinguished by its ability to function as a robust hydrogen-bonding module while imparting specific confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-oxazolecarboxamide represents a privileged structural motif in medicinal chemistry, distinguished by its ability to function as a robust hydrogen-bonding module while imparting specific conformational constraints. Unlike flexible aliphatic amides, the attachment of the N-methylcarboxamide group to the C4 position of the 1,3-oxazole ring creates a rigidified vector for ligand-target interactions. This guide dissects the pharmacophoric utility of this moiety, analyzing its physicochemical properties, role in kinase/enzyme inhibition, and synthetic accessibility.[1][2] It is intended for medicinal chemists seeking to optimize potency, solubility, and metabolic stability in lead compounds.

Physicochemical & Pharmacophoric Profile[3]

The N-Methyl-4-oxazolecarboxamide moiety is not merely a linker; it is an active participant in molecular recognition. Its utility stems from a balance of electronic polarization and steric definition.

Structural Attributes[4][5][6]
  • Hydrogen Bond Donor (HBD): The secondary amide (-CONHMe) provides a single, directional H-bond donor (NH).

  • Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen and the oxazole ring nitrogen (N3) serve as H-bond acceptors.

  • Dipole Alignment: The dipole of the oxazole ring aligns with the amide dipole, often creating a strong electrostatic field that can anchor the molecule within polar pockets of enzymes (e.g., the ATP-binding site of kinases).

  • The "Magic Methyl" Effect: The N-methyl group enhances lipophilicity (increasing logP slightly) compared to the primary amide, potentially improving membrane permeability. Crucially, it desolvates the amide nitrogen, reducing the energetic penalty of binding to a hydrophobic pocket.

Pharmacophore Map

The following diagram illustrates the interaction vectors of the N-Methyl-4-oxazolecarboxamide pharmacophore.

PharmacophoreMap Oxazole 1,3-Oxazole Core (Scaffold) N3 N3: H-Bond Acceptor (Kinase Hinge Binder) Oxazole->N3 Integral C4 Oxazole->C4 Attachment Target_Hinge Target: Hinge Region N3->Target_Hinge H-Bond Carbonyl C=O: H-Bond Acceptor C4->Carbonyl Rigid Linker NH NH: H-Bond Donor C4->NH Amide Bond Methyl N-Methyl: Hydrophobic/Steric (Selectivity Pocket) NH->Methyl Substitution Target_Pocket Target: Hydrophobic Pocket NH->Target_Pocket H-Bond Methyl->Target_Pocket Van der Waals

Figure 1: Pharmacophoric interaction vectors of the N-Methyl-4-oxazolecarboxamide moiety.

Mechanistic Role in Drug Discovery[3]

Kinase Inhibition (Hinge Binding)

In the context of kinase inhibitors, the oxazole-4-carboxamide motif often mimics the adenine ring of ATP.

  • Mechanism: The oxazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase hinge region. Simultaneously, the C4-amide NH donates a hydrogen bond to the backbone carbonyl of the hinge residues.

  • Selectivity: The N-methyl group projects into the solvent-accessible region or a small hydrophobic gatekeeper pocket, depending on the specific kinase topology (e.g., VEGFR2, MEK). This projection can induce selectivity against kinases with sterically restricted pockets.

PDE4 Inhibition

Research has highlighted oxazole-based compounds as potent Phosphodiesterase 4 (PDE4) inhibitors.[3][4]

  • Case Study: Quinolyl oxazoles featuring a 4-carboxamide linkage have shown picomolar potency. The carboxamide linker is critical for orienting the quinoline ring into the catalytic domain, while the oxazole core acts as a rigid spacer that minimizes entropic loss upon binding [1].

Anticancer Agents (STAT3 & Tubulin)

Oxazole derivatives function as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The planar nature of the oxazole-carboxamide system allows for intercalation or groove binding, disrupting protein-protein interactions essential for STAT3 dimerization [2].

Experimental Protocol: Synthesis of N-Methyl-4-oxazolecarboxamide Derivatives

This protocol describes a robust, modular synthesis starting from ethyl oxazole-4-carboxylate. This route is preferred for SAR (Structure-Activity Relationship) exploration as it allows for the late-stage introduction of the methylamine (or diverse amines).

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Material: Ethyl 4-oxazolecarboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Intermediate: Oxazole-4-carboxylic Acid Step1->Intermediate Step2 Step 2: Activation (HATU or EDC/HOBt, DIPEA) Intermediate->Step2 Step3 Step 3: Amidation (Methylamine HCl) Step2->Step3 Product Final Product: N-Methyl-4-oxazolecarboxamide Step3->Product

Figure 2: Modular synthetic pathway for N-Methyl-4-oxazolecarboxamide generation.

Detailed Methodology

Reagents:

  • Ethyl 4-oxazolecarboxylate (CAS: 23012-14-8)

  • Lithium Hydroxide (LiOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Methylamine hydrochloride

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: THF, DMF, Dichloromethane (DCM)

Protocol:

  • Saponification (Acid Generation):

    • Dissolve ethyl 4-oxazolecarboxylate (1.0 eq) in a 3:1 mixture of THF:Water.

    • Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Monitor by TLC (disappearance of ester).

    • Acidify with 1M HCl to pH 3. Extract with EtOAc (3x), dry over Na2SO4, and concentrate to yield oxazole-4-carboxylic acid .

  • Amide Coupling (The Pharmacophore Install):

    • Dissolve oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under Argon.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes to activate the acid.

    • Add Methylamine hydrochloride (1.5 eq).

    • Stir at room temperature for 12-16 hours.

  • Work-up & Purification:

    • Dilute reaction with EtOAc and wash with saturated NaHCO3 (to remove unreacted acid), water, and brine.

    • Concentrate the organic layer.[5]

    • Purification: Flash column chromatography (SiO2) using a gradient of 0-5% Methanol in DCM. The N-methyl amide typically elutes later than the ester precursor due to H-bonding with silica.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the oxazole singlet protons (~8.3-8.6 ppm) and the amide doublet (~8.2 ppm, broad) coupled to the methyl doublet (~2.8 ppm).

    • LC-MS: Confirm [M+H]+ peak (Calc. MW: ~126.11 Da).

Comparative Data: Amide Bioisosteres

The following table compares the N-Methyl-4-oxazolecarboxamide motif against common bioisosteres used in lead optimization.

MotifLogP (Approx)H-Bond DonorsH-Bond AcceptorsMetabolic StabilityKey Advantage
N-Methyl-4-oxazolecarboxamide 0.5 - 0.8 1 3 High Rigid geometry; Kinase hinge binder
Benzamide (-Ph-CONHMe)1.2 - 1.511ModerateHydrophobic stacking; ubiquitous
N-Methyl-isoxazole-4-carboxamide0.6 - 0.912HighAlternative dipole vector
Furan-2-carboxamide0.4 - 0.712Low (Ring opening)Smaller steric footprint

Table 1: Physicochemical comparison of heterocyclic amide scaffolds.

References

  • Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Source: Bentham Science / Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Oxazole-4-carboxamide | C4H4N2O2 | CID 21651660. Source:[6] PubChem.[6] URL:[Link]

Sources

Exploratory

biological activity of N-Methyl-4-oxazolecarboxamide analogs

The following technical guide details the biological activity, mechanism of action, and structure-activity relationships (SAR) of -Methyl-4-oxazolecarboxamide analogs. This document is structured for researchers in medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and structure-activity relationships (SAR) of


-Methyl-4-oxazolecarboxamide  analogs. This document is structured for researchers in medicinal chemistry and pharmacology.

Biological Activity of -Methyl-4-oxazolecarboxamide Analogs

Technical Whitepaper | Version 1.0

Executive Summary

The


-Methyl-4-oxazolecarboxamide  scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a core motif in agents targeting apoptosis induction  (cancer) and IMPDH inhibition  (antiviral/immunosuppressive). While the oxazole ring provides a stable, aromatic linker capable of 

-stacking interactions, the

-methyl-carboxamide moiety at the C4 position functions as a key hydrogen-bond acceptor/donor interface, often dictating solubility and metabolic stability compared to primary amides.

This guide analyzes the two primary therapeutic vectors for this class:

  • Antineoplastic Activity: Induction of apoptosis via caspase activation (2-phenyl derivatives).[1]

  • Antimetabolite Activity: Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) in nucleoside analogs.

Chemical Space & Structural Core

The scaffold consists of a 1,3-oxazole ring substituted at the 4-position with an


-methylcarboxamide group. The biological efficacy is heavily modulated by the substituent at the C2 position  (

).
Core Scaffold: -Methyl-4-oxazolecarboxamide[2]
  • Molecular Formula:

    
     (for the unsubstituted core)
    
  • Key Features:

    • C2 (

      
      ):  The "warhead" or recognition element (e.g., Phenyl, Thiazole, Nucleoside).
      
    • C4 (Amide): The

      
      -methyl group limits rotational freedom and improves lipophilicity (
      
      
      
      ) relative to primary amides.
    • C5 (

      
      ):  Typically Hydrogen or Methyl; steric bulk here often reduces potency.
      

Mechanism of Action (MOA)

Pathway A: Apoptosis Induction (Anticancer)

Derivatives featuring a 2-phenyl substitution (e.g., 2-phenyl-oxazole-4-carboxamides) have been identified as potent small-molecule apoptosis inducers.

  • Target: These analogs activate the Caspase cascade (specifically Caspase-3 and Caspase-7).

  • Mechanism: The compound binds to an upstream regulator (often tubulin or a specific kinase, though direct caspase activation is the phenotypic readout), leading to the cleavage of PARP (Poly (ADP-ribose) polymerase) and subsequent DNA laddering.

  • Selectivity: High potency observed in colorectal carcinoma lines (e.g., DLD-1) with

    
     values in the nanomolar range (
    
    
    
    ).
Pathway B: IMPDH Inhibition (Antiviral/Immunosuppressive)

When the C2 position is substituted with a ribose or ribose-mimic, the scaffold functions as a C-nucleoside analog (related to Tiazofurin).[2][3]

  • Target: Inosine 5'-Monophosphate Dehydrogenase (IMPDH).[2][4]

  • Mechanism: The analog is metabolically phosphorylated to its adenine dinucleotide form (analogous to NAD+). This "fraudulent" cofactor binds to the IMPDH regulatory site, locking the enzyme in an inactive conformation and depleting cellular guanine nucleotide pools (GTP/dGTP).

  • Result: Inhibition of RNA/DNA synthesis, particularly effective in rapidly dividing T-cells and viral replication.

MOA Visualization

The following diagram illustrates the dual-pathway mechanism of these analogs.

MOA_Pathways cluster_0 Pathway A: Anticancer (2-Phenyl Series) cluster_1 Pathway B: Antimetabolite (C-Nucleoside Series) Compound N-Methyl-4-oxazolecarboxamide Analog TargetA Microtubule/Kinase Modulation Compound->TargetA Hydrophobic Binding Kinase Cellular Kinases (Phosphorylation) Compound->Kinase Metabolic Activation Caspase Caspase-3/7 Activation TargetA->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis (DNA Laddering) PARP->Apoptosis AnalogAD Analog-Adenine Dinucleotide Kinase->AnalogAD IMPDH IMPDH Inhibition AnalogAD->IMPDH NAD+ Competition GTP_Depletion GTP Depletion (S-Phase Arrest) IMPDH->GTP_Depletion

Caption: Dual mechanistic pathways of oxazole-4-carboxamide analogs targeting Apoptosis (Left) and Nucleotide Biosynthesis (Right).

Structure-Activity Relationship (SAR)[6]

The biological output is strictly governed by the substituents at C2, C4, and C5.

PositionSubstituentEffect on Biological Activity
C2 (

)
Phenyl / Aryl Critical for Anticancer Activity. Substitution with 4-Cl or 2,4-di-Cl on the phenyl ring increases potency by

(Apoptosis

).
C2 (

)
Ribose / Sugar Critical for IMPDH Activity. Mimics the nicotinamide riboside moiety. However, oxazole analogs are generally less potent than thiazole analogs (e.g., Tiazofurin).
C4 (Amide)

-Methyl
Optimizes Bioavailability. The methyl group reduces H-bond donor count (1 vs 2 in primary amide), improving membrane permeability. Bulky groups (

-tert-butyl) often abolish activity due to steric clash.
C5 (

)
Hydrogen Preferred. Introduction of a methyl group at C5 often decreases potency in the 2-phenyl series but may be tolerated in antibacterial analogs.
Key SAR Insight: The "Methyl Effect"

Experimental data suggests that converting the primary carboxamide (


) to the 

-methyl carboxamide (

) retains binding affinity while significantly improving metabolic stability against amidases. However, extending to

-ethyl or

-propyl causes a sharp drop in potency, indicating a tight steric pocket at the binding site.

Experimental Protocols

Synthesis of -Methyl-4-oxazolecarboxamide Scaffolds

Method: Modified Cornforth Synthesis or Van Leusen Reaction.

Protocol:

  • Reactants: Begin with methyl 4-oxazolecarboxylate (commercially available or synthesized via condensation of methyl isocyanoacetate with an acid chloride).

  • Amidation: Dissolve the ester (

    
    ) in anhydrous methanol.
    
  • Reagent Addition: Add methylamine (

    
     in EtOH, 
    
    
    
    ) dropwise at
    
    
    .
  • Reaction: Stir at room temperature for

    
     hours. Monitor via TLC (EtOAc/Hexane 1:1).
    
  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the

    
    -methyl amide.
    
    • Yield expectation:

      
      .[5]
      
    • Validation:

      
       (DMSO-
      
      
      
      ) shows doublet for
      
      
      at
      
      
      .
Caspase-3/7 Activation Assay (Apoptosis Screen)

Objective: Quantify the apoptotic potency of the analog.

  • Cell Line: DLD-1 (Human Colorectal Adenocarcinoma).[1][6]

  • Seeding: Plate cells at

    
     cells/well in 96-well black-walled plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the

    
    -methyl analog (
    
    
    
    to
    
    
    ) for 24h.
  • Detection: Add Caspase-Glo® 3/7 Reagent (Promega) (

    
    ).
    
  • Measurement: Shake for 30s, incubate for 1h at RT. Measure luminescence using a plate reader.

  • Data Analysis: Plot RLU vs. Concentration to determine

    
    .
    

References

  • Zhang, H. et al. (2006).[1] "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters. Link

  • Franchetti, P. et al. (1990). "Synthesis and biological activity of 2-beta-D-ribofuranosyl-oxazole-4-carboxamide (oxazofurin)." Nucleosides & Nucleotides. Link

  • Pines, J. et al. (2020). "Naturally Occurring Oxazole-Containing Peptides." Marine Drugs. Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for Antimicrobial Activity Assays of Oxazole-4-carboximidamide." Link

Sources

Protocols & Analytical Methods

Method

protocols for using N-Methyl-4-oxazolecarboxamide in peptide coupling

Application Note: Protocols for the Incorporation of N-Methyl-4-oxazolecarboxamide Moieties in Peptide Synthesis Part 1: Strategic Overview & Chemical Context 1.1 The Moiety and its Significance The N-Methyl-4-oxazolecar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Incorporation of N-Methyl-4-oxazolecarboxamide Moieties in Peptide Synthesis

Part 1: Strategic Overview & Chemical Context

1.1 The Moiety and its Significance The N-Methyl-4-oxazolecarboxamide motif is a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for amide bonds or phenyl rings to improve metabolic stability and solubility while maintaining a rigid planar geometry. It is frequently observed in natural product synthesis (e.g., Leucamidoids, Siderophores like Pyochelin analogs) and kinase inhibitors.

In the context of peptide coupling, "using N-Methyl-4-oxazolecarboxamide" typically refers to one of two scenarios:

  • C-Terminal Capping: Coupling 4-oxazolecarboxylic acid to an N-methylated amine or the N-terminus of a peptide.

  • Internal Scaffolding: Incorporating the oxazole ring as a rigid linker between two peptide segments.

1.2 Chemical Challenges

  • Electronic Deactivation: The oxazole ring is electron-poor (π-deficient), making the C4-carboxylic acid less nucleophilic than standard aliphatic amino acids, though usually sufficiently reactive for standard coupling agents.

  • Steric Hindrance (N-Methylation): Coupling to an N-methyl amine (as implied by the specific target name) is significantly more difficult than coupling to a primary amine due to steric clash. This requires high-efficiency coupling reagents (e.g., HATU, COMU) rather than standard carbodiimides (EDC/DCC).

  • Regioselectivity: Ensuring reaction occurs at the exocyclic carboxylate and not the ring nitrogen (though the ring nitrogen is weakly basic, pKa ~0.8, and rarely interferes in standard coupling).

Part 2: Experimental Protocols

Protocol A: Solution-Phase Synthesis of N-Methyl-4-oxazolecarboxamide

Target Application: Synthesis of the specific small molecule or C-terminal capping of a simplified fragment.

Reagents Required:

  • Substrate: 4-Oxazolecarboxylic acid (CAS: 23012-13-7).[1]

  • Amine: Methylamine (2.0 M in THF) or N-Methyl amino acid ester.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Methodology:

  • Activation:

    • Dissolve 4-oxazolecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 equiv) and stir for 5 minutes under Nitrogen/Argon.

    • Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10–15 minutes to form the activated ester (OAt-ester). Note: HATU is preferred over EDC due to the steric hindrance of the incoming N-methyl nucleophile.

  • Coupling:

    • Add Methylamine (1.2–1.5 equiv) or the N-methyl amino acid derivative.

    • Critical Step: If using a salt form of the amine (e.g., MeNH2·HCl), add an additional 1.0 equiv of DIPEA to ensure the free base is available.

    • Stir the reaction at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass: MW of Acid + 13.03 Da for Methylation - H2O).

  • Work-up:

    • Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), sat. NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).

Data Summary: Coupling Reagent Efficiency for N-Methyl Targets

Coupling ReagentYield (N-Me Amine)Epimerization RiskNotes
HATU / HOAt >95% LowGold standard for hindered N-methyl couplings.
COMU 90-95%Very LowSafer byproduct (dimethylmorpholine) than HATU.
EDC / HOBt 40-60%LowOften fails to drive hindered couplings to completion.
PyBOP 70-80%ModerateGenerates carcinogenic HMPA byproduct; avoid if possible.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Target Application: Adding the 4-oxazolecarbonyl moiety to the N-terminus of a resin-bound peptide.

Workflow:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin with peptide chain) in DMF for 30 mins.

  • Deheading: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Coupling Cocktail Preparation:

    • Acid: 4-Oxazolecarboxylic acid (4.0 equiv relative to resin loading).

    • Activator: HATU (3.9 equiv).

    • Base: DIPEA (8.0 equiv).

    • Premixing: Dissolve Acid and HATU in minimal DMF. Add DIPEA immediately before adding to the resin.

  • Reaction:

    • Add the cocktail to the resin. Shake/vortex for 60–90 minutes at RT.

    • Double Coupling: For N-methylated N-termini (e.g., Peptidyl-N(Me)-Resin), repeat the coupling step with fresh reagents for 2 hours or overnight.

  • QC Check: Perform a micro-cleavage and analyze via HPLC/MS to confirm complete capping. The oxazole ring is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O).

Part 3: Visualization & Logic

Diagram 1: Decision Logic for Oxazole Coupling

This flowchart guides the selection of conditions based on the steric demand of the amine partner.

OxazoleCoupling Start Target: N-Methyl-4-oxazolecarboxamide Coupling CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Secondary Secondary/Hindered Amine (R-NH-Me or Proline) CheckAmine->Secondary Cond_Std Standard Protocol: EDC/HOBt or DIC/Oxyma (Cost-Effective) Primary->Cond_Std Low Steric Bulk Cond_Adv Advanced Protocol: HATU or COMU + DIPEA (High Reactivity Required) Secondary->Cond_Adv High Steric Bulk Monitor Monitor via LC-MS Check for unreacted amine Cond_Std->Monitor Cond_Adv->Monitor Success Isolate Product (Stable Amide) Monitor->Success

Caption: Selection strategy for coupling reagents based on the steric hindrance of the amine partner.

Part 4: Scientific Grounding & Troubleshooting

4.1 Mechanistic Insights The 4-oxazolecarboxylic acid is an aromatic acid. Unlike aliphatic amino acids, it lacks an


-proton, eliminating the risk of racemization at the oxazole center during activation. However, if the coupling partner is a chiral amino acid (e.g., L-Alanine methyl ester), excessive base or prolonged activation with highly reactive uronium salts (HATU) can lead to epimerization of the partner.
  • Recommendation: Use Collidine (TMP) instead of DIPEA if the amine partner is highly epimerization-prone, as it is a non-nucleophilic, weaker base.

4.2 Solubility Issues Oxazole-4-carboxylic acids can exhibit poor solubility in DCM.

  • Solution: Use DMF or NMP. If solubility remains an issue, adding 10% DMSO helps solubilize the activated ester without quenching the reaction (unlike alcohols).

4.3 References & Validation The protocols above are derived from standard practices in peptidomimetic synthesis and specific methodologies for heteroaromatic couplings.

  • General Oxazole Coupling (Siderophores):

    • Source: RSC Advances, 2022.[3] "The diversity and utility of arylthiazoline and aryloxazoline siderophores".

    • Relevance: Validates the use of EDC/HOBt and HATU for coupling 4-oxazolecarboxylic acid derivatives in complex natural products like Pyochelin.

    • URL:[Link]

  • HATU for N-Methylated Peptides:

    • Source: Journal of the American Chemical Society (JACS), "Carpino's work on HATU".

    • Relevance: Establishes HATU as the superior reagent for hindered (N-methyl) amide bond formation.

    • URL:[Link]

  • Synthesis of Oxazole-4-Carboxylates:

    • Source: Organic Syntheses, Vol. 77, p. 198 (2000). "Preparation of 4-Methoxycarbonyl-2-methyl-1,3-oxazole".

    • Relevance: Provides the foundational method (Cornforth/Schöllkopf) for synthesizing the acid precursor if commercial stock is unavailable.

    • URL:[Link]

References

  • RSC Advances (2022) . The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis. Royal Society of Chemistry.[3] Available at: [Link]

  • Organic Syntheses (2000) . 4-Methoxycarbonyl-2-methyl-1,3-oxazole. Org. Synth. 2000, 77, 198. Available at: [Link]

  • Vertex AI / Google Patents. Fungicidal carboxamides (WO2007014290A2). (Demonstrates industrial application of oxazole-carboxamide coupling).

Sources

Application

Optimal Solvent Selection for N-Methyl-4-oxazolecarboxamide: Synthesis, Functionalization, and Assay Protocols

As a versatile heterocyclic building block, N-Methyl-4-oxazolecarboxamide presents unique physicochemical challenges. Its molecular anatomy features a hydrophobic, electron-deficient oxazole core coupled with a polar car...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile heterocyclic building block, N-Methyl-4-oxazolecarboxamide presents unique physicochemical challenges. Its molecular anatomy features a hydrophobic, electron-deficient oxazole core coupled with a polar carboxamide motif capable of acting as both a hydrogen bond donor and acceptor. This dual nature dictates that solvent selection cannot be arbitrary; it must be precisely engineered to the specific thermodynamic and kinetic demands of the application.

This application note provides a mechanistic framework for selecting the optimal solvent systems for the synthesis, downstream functionalization, and biological evaluation of N-Methyl-4-oxazolecarboxamide.

The Mechanistic Imperative of Solvent Selection

The choice of solvent dictates the stabilization of reactive intermediates during synthesis and the disruption of crystal lattice energies during assay preparation.

During the de novo synthesis of oxazole-4-carboxamides from their corresponding carboxylic acids, the acid must be activated. Recent high-yielding methodologies rely on generating an in situ acylpyridinium salt using triflylpyridinium reagents (DMAP-Tf)[1]. In this activation phase, the dielectric constant and coordinating ability of the solvent are paramount. While polar aprotic solvents like DMSO or DMF are exceptional for solubilizing the final compound[2], they fail during the activation step because they either coordinate competitively or fail to stabilize the delicate acylpyridinium ion pair[1].

Conversely, for biological assays and photophysical studies, the strong intermolecular hydrogen bonding of the carboxamide group must be overcome. Here, solvents like DMSO and DMF excel, whereas nonpolar solvents are entirely ineffective[2]. Furthermore, for photophysical applications (e.g., using the oxazole as a fluorescent probe), solvents like ethanol and water are preferred to maintain high fluorescence quantum yields and solvent sensitivity[3].

SolventDecision Start N-Methyl-4-oxazolecarboxamide Workflow Synthesis Chemical Synthesis (Amidation/Activation) Start->Synthesis Assay Biological Assays (In Vitro / In Vivo) Start->Assay Func Downstream Coupling (C-H Functionalization) Start->Func DCM Dichloromethane (DCM) Optimal for Activation Synthesis->DCM Prevents intermediate degradation DMSO DMSO / Aqueous Buffer Optimal for Solvation Assay->DMSO Maximizes bioavailability DMF DMF / 1,4-Dioxane High Temp Stability Func->DMF Solubilizes catalysts

Fig 1: Decision matrix for optimal solvent selection based on downstream application.

Quantitative Solvent Performance Matrix

The following table summarizes the quantitative performance of various solvents across different experimental workflows involving oxazole-4-carboxamide derivatives.

SolventPrimary ApplicationSolubility ProfileReaction YieldKey Mechanistic Advantage
Dichloromethane (DCM) Synthesis / ActivationModerate96% [1]Stabilizes acylpyridinium intermediates; inert to electrophiles.
Dimethyl Sulfoxide (DMSO) Biological AssaysVery HighN/ADisrupts crystal lattice H-bonding; miscible with aqueous media[2].
N,N-Dimethylformamide (DMF) Cross-CouplingHigh75-85%High boiling point; excellent solvation of Pd/Cu-catalysts.
Tetrahydrofuran (THF) Amidation / LithiationModerate< 60%[1]Coordinates metals, but yields poor results for direct acylpyridinium amidation.
Ethanol (EtOH) Photophysical StudiesModerateN/AProtic nature allows for controlled fluorescence studies and recrystallization[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure reproducibility and high fidelity in your results.

Protocol A: De Novo Synthesis via Acylpyridinium Activation

This protocol adapts the highly efficient transformation of carboxylic acids to oxazoles using a stoichiometric amount of triflylpyridinium reagent in Dichloromethane[1].

Step 1: Substrate Preparation

  • To a flame-dried, screw-capped vial equipped with a Teflon stir bar, add oxazole-4-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under a dry nitrogen atmosphere.

Step 2: In Situ Activation

  • Add 4-Dimethylaminopyridine (DMAP) (1.5 equiv) followed by DMAP-Tf (1.3 equiv). Stir the mixture at room temperature for 5 minutes.

  • Causality: DMAP-Tf acts as a potent activating agent, converting the carboxylic acid into an acylpyridinium salt. DCM is strictly required here; comparative studies show that polar aprotic alternatives like THF, 1,4-dioxane, and MeCN fail to stabilize this specific ion pair, leading to drastically reduced yields[1].

  • Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear solution within 5 minutes, visually confirming the complete formation of the soluble acylpyridinium intermediate[1].

Step 3: Nucleophilic Amidation

  • Add methylamine (1.2 equiv, typically as a solution in THF or methanol, though keeping the overall solvent ratio heavily skewed toward DCM is critical).

  • Transfer the vial to a preheated oil bath at 40 °C and stir for 30 minutes[1].

Step 4: Workup and Isolation

  • Cool the mixture to room temperature, quench with water, and extract with DCM (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography[1].

Mechanism Acid Oxazole-4-carboxylic Acid Activation DMAP / DMAP-Tf in DCM (40°C) Acid->Activation Intermediate Acylpyridinium Salt (Reactive Intermediate) Activation->Intermediate In situ activation Product N-Methyl-4- oxazolecarboxamide Intermediate->Product Amine Methylamine Amine->Product Nucleophilic attack

Fig 2: Mechanistic pathway for amidation highlighting the acylpyridinium intermediate.

Protocol B: Solvation and Preparation for Biological Assays

For in vitro and in vivo studies, the choice of solvent system is critical for accurate and reproducible biological assays[2].

Step 1: Primary Solvation (Master Stock)

  • Accurately weigh the purified N-Methyl-4-oxazolecarboxamide.

  • Dissolve the solid in anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM.

  • Causality: The oxazole core is highly hydrophobic, while the carboxamide group forms strong intermolecular hydrogen bonds, creating a stable crystal lattice. DMSO is uniquely capable of disrupting these hydrogen bonds, acting as a superior polar aprotic solvating agent compared to nonpolar solvents, which are entirely ineffective[2].

  • Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the hydrogen-bonded lattice; gentle sonication for 60 seconds is recommended.

Step 2: Aqueous Dilution (Working Solutions)

  • Dilute the DMSO stock into the desired aqueous buffer (e.g., PBS, pH 7.4) immediately prior to the assay. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

References

  • [2] Benchchem. Benzo[d]oxazole-4-carboxylic acid solubility in different solvents. Available at:

  • [3] ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Available at:

  • [1] ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. Available at:

Sources

Method

Application Note: Advanced Reaction Conditions for the Regioselective Functionalization of N-Methyl-4-oxazolecarboxamide

Executive Summary N-Methyl-4-oxazolecarboxamide is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (e.g., GSK-3β inhibitors) and central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-4-oxazolecarboxamide is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (e.g., GSK-3β inhibitors) and central nervous system (CNS) penetrant therapeutics[1]. The strategic functionalization of this core—particularly at the C-5 position—enables the rapid generation of diverse structure-activity relationship (SAR) libraries.

This application note details two field-proven, self-validating methodologies for the regioselective functionalization of N-Methyl-4-oxazolecarboxamide: Palladium-Catalyzed Concerted Metalation-Deprotonation (CMD) and Directed ortho-Metalation (DoM) . By understanding the mechanistic causality behind reagent selection, researchers can optimize these protocols for complex drug development workflows.

Mechanistic Rationale & Structural Insights

The reactivity of N-Methyl-4-oxazolecarboxamide is governed by the electronic properties of the oxazole ring and the secondary carboxamide group (-CONHMe).

  • The C-5 Position: The C-5 proton is the most acidic position on the oxazole ring due to the inductive electron-withdrawing effect of the adjacent oxygen atom and the C-4 carboxamide group.

  • The Carboxamide as a Directing Group: The -CONHMe moiety serves as a powerful Directed Metalation Group (DMG)[2]. Its oxygen atom coordinates with transition metals (like Palladium) or alkali metals (like Lithium), directing activation exclusively to the adjacent C-5 position. However, because it is a secondary amide, the N-H proton is acidic and will competitively consume basic reagents, a critical factor that dictates stoichiometric choices in experimental design.

Protocol A: Palladium-Catalyzed C-5 Direct C-H Arylation (CMD Pathway)

Causality & Optimization

Direct C-H arylation circumvents the need for pre-halogenated oxazole precursors. In this protocol, the addition of pivalic acid (PivOH) is not merely an additive; it is a mechanistic necessity. The pivalate anion acts as an intramolecular proton shuttle, facilitating a lower-energy, six-membered Concerted Metalation-Deprotonation (CMD) transition state[3]. Potassium carbonate (K₂CO₃) is selected as the stoichiometric base because it is strong enough to neutralize the HBr byproduct and regenerate the active Pd-pivalate species, but mild enough to avoid degrading the oxazole core at elevated temperatures.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge N-Methyl-4-oxazolecarboxamide (1.0 equiv, typically 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), PCy₃·HBF₄ (10 mol %), PivOH (30 mol %), and anhydrous K₂CO₃ (2.5 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum and purge the vessel with dry argon for 5 minutes.

  • Solvent Addition: Add anhydrous toluene (5.0 mL, 0.2 M) via syringe. Degas the heterogeneous mixture utilizing three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely deactivate the Pd(0) catalyst.

  • Thermal Activation: Replace the septum with a Teflon screw cap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours. (Note: The elevated temperature is required to overcome the activation barrier of the CMD step).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

CMD_Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Species OxAdd->ArPdBr LigEx Ligand Exchange (with PivOK) ArPdBr->LigEx ArPdPiv Ar-Pd(II)-Piv Complex LigEx->ArPdPiv CMD Concerted Metalation- Deprotonation (CMD) ArPdPiv->CMD  Oxazole  Coordination DiarylPd Ar-Pd(II)-Oxazole Intermediate CMD->DiarylPd  C-5 C-H  Cleavage RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0  Pd(0)  Regeneration Product C-5 Arylated Product RedElim->Product

Caption: Pd(0)/Pd(II) catalytic cycle featuring a PivOH-mediated CMD pathway for oxazole C-H arylation.

Protocol B: Directed ortho-Metalation (DoM) and Electrophilic Trapping

Causality & Optimization

The N-methyl carboxamide is an exceptionally strong DMG. However, a common pitfall in functionalizing secondary amides is the failure to account for the acidic N-H proton. To successfully lithiate the C-5 position, strictly two equivalents of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) are required[4]. The first equivalent irreversibly deprotonates the N-H to form a lithium amidate monoanion. This amidate then directs the second equivalent of LDA to deprotonate the adjacent C-5 proton, forming a highly reactive C-5 lithiated dianion.

Step-by-Step Methodology
  • N-Deprotonation (Monoanion Formation): Dissolve N-Methyl-4-oxazolecarboxamide (1.0 equiv, 2.0 mmol) in anhydrous THF (20 mL, 0.1 M) in a flame-dried round-bottom flask under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • C-5 Lithiation (Dianion Formation): Dropwise add a freshly prepared solution of LDA (2.1 equiv, 4.2 mmol) in THF over 10 minutes. (Causality: The 0.1 equiv excess ensures complete formation of the dianion without leaving unreacted starting material). Stir the mixture at -78 °C for 45 minutes. The solution will typically transition to a deep yellow or orange hue, indicating successful dianion formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, alkyl iodide, or an acyl chloride; 1.2 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF prior to addition. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 30 minutes.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the functionalized product via flash chromatography.

DoM_Workflow SM N-Methyl-4- oxazolecarboxamide Step1 1st eq. LDA (-78 °C) SM->Step1 Monoanion Lithium Amidate (Monoanion) Step1->Monoanion  N-H  Deprotonation Step2 2nd eq. LDA (-78 °C) Monoanion->Step2 Dianion C-5 Lithiated Dianion Intermediate Step2->Dianion  C-5  Deprotonation Step3 Electrophile (E+) Addition Dianion->Step3 Product C-5 Functionalized Product Step3->Product  Trapping &  Workup

Caption: Directed ortho-Metalation (DoM) workflow requiring two equivalents of base for C-5 trapping.

Quantitative Data & Reaction Scope Summary

The table below summarizes the expected quantitative parameters and comparative advantages of the primary functionalization strategies for N-Methyl-4-oxazolecarboxamide.

Functionalization StrategyReagents / Catalyst SystemTemperatureTarget PositionTypical Yield RangeKey Advantage / Application
Direct C-H Arylation (CMD) Pd(OAc)₂, PCy₃·HBF₄, PivOH, K₂CO₃110 °CC-565–85%Avoids pre-halogenation; ideal for late-stage SAR library generation.
Directed ortho-Metalation (DoM) LDA (2.1 equiv), THF, Electrophile-78 °C to 0 °CC-570–90%Rapid access to alkylated, acylated, or hydroxylated derivatives.
Halogenation (Cross-Coupling Precursor) NBS, DMF (or AIBN/CCl₄)0 °C to RTC-580–95%Provides a highly stable C-5 bromo intermediate for standard Suzuki/Stille couplings.

References

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery Source: PubMed Central (PMC) URL:[Link][1]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates Source: Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link][3]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link][4]

Sources

Application

in vitro assay preparation using N-Methyl-4-oxazolecarboxamide

Application Note: High-Precision In Vitro Assay Development for N-Methyl-4-oxazolecarboxamide Scaffolds Executive Summary N-Methyl-4-oxazolecarboxamide (and its derivatives) represents a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision In Vitro Assay Development for N-Methyl-4-oxazolecarboxamide Scaffolds

Executive Summary

N-Methyl-4-oxazolecarboxamide (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, recently gaining prominence in antiviral discovery (targeting coronavirus proteases/polymerases) and oncology (inducing apoptosis via caspase activation). However, the oxazole ring’s specific electronic properties create unique challenges in in vitro assay preparation, particularly regarding aqueous solubility limits and hydrolytic stability in cell culture media.

This guide provides a standardized, field-validated protocol for handling N-Methyl-4-oxazolecarboxamide. It moves beyond generic "dissolve and dose" instructions to address the specific physicochemical behaviors of the 1,3-oxazole-4-carboxamide core, ensuring that your biological data reflects true compound activity rather than precipitation artifacts or solvent toxicity.

Chemical Identity & Physicochemical Profile

Before initiating wet-lab work, the compound's properties must be factored into the experimental design to prevent "false negatives" due to poor bioavailability in the well.

PropertySpecificationExperimental Implication
Compound Name N-Methyl-4-oxazolecarboxamide
Core Structure 1,3-Oxazole ring with C4-amideHydrogen Bonding: The C4-amide acts as a directional H-bond donor/acceptor, critical for target binding but prone to aggregation.[1]
Molecular Weight ~126.11 g/mol Small fragment; high molar concentrations required for initial screening (10–100 µM).
LogP (Predicted) ~0.5 – 1.2Moderate Lipophilicity. Soluble in organic solvents; requires carrier (DMSO) for aqueous media.
Solubility DMSO: >50 mMWater: <1 mM (pH dependent)Critical: Do not dissolve directly in media. Use the "DMSO-Push" method described below.

Pre-Assay Preparation: The "DMSO-Push" Solubilization Protocol

Objective: To create a stable stock solution that prevents micro-precipitation upon dilution into aqueous culture media.

Reagents:
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Vessel: Amber glass vials (Borosilicate) – Avoid polystyrene to prevent plasticizer leaching.

Protocol:
  • Weighing: Weigh 5–10 mg of N-Methyl-4-oxazolecarboxamide into an amber vial.

  • Primary Stock (100 mM): Calculate the volume of DMSO required to reach exactly 100 mM.

    • Calculation:

      
      
      
    • Why: High concentration stocks (100 mM) minimize the final percentage of DMSO in the assay well.

  • Solubilization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Sterilization: Do not filter the DMSO stock (filters can bind the compound). Sterility is maintained by using sterile DMSO and handling in a biosafety cabinet.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles, which induce crystal nucleation.

Biological Assay Protocols

Assay A: Cytotoxicity Profiling (MTT/MTS Validation)

Rationale: Before testing efficacy, you must define the "Non-Toxic Window." Oxazole derivatives can exhibit off-target cytotoxicity at high concentrations (>50 µM).

Experimental Design:

  • Cell Line: HEK293 (Normal control) vs. Target Cancer Line (e.g., HepG2, A549).

  • Controls:

    • Negative: 0.5% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM).

    • Blank: Media only (no cells).

Step-by-Step Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Serial Dilution (The Intermediate Step):

    • Prepare a 200x dilution plate in pure DMSO (e.g., 10 mM down to 0.1 mM).

    • Dilute these 1:100 into pre-warmed culture media to generate 2x working solutions (containing 1% DMSO).

    • Why: This prevents "shock precipitation" that happens when dropping 100% DMSO stock directly into the cell well.

  • Treatment: Add 100 µL of 2x working solution to the 100 µL of media already in the wells.

    • Final Concentration: 1x Compound, 0.5% DMSO.

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read OD at 570 nm.

Assay B: Functional Target Engagement (Apoptosis/Antiviral Proxy)

Rationale: Recent literature (e.g., KB-2777 studies) links oxazole-4-carboxamides to viral protease inhibition and apoptosis induction.

Mechanism of Action (Hypothesis): The diagram below illustrates the dual-potential mechanism often investigated for this scaffold:

OxazoleMechanism Compound N-Methyl-4- oxazolecarboxamide Entry Cell Entry (Passive Diffusion) Compound->Entry Target1 Target A: Viral Protease (e.g., 3CLpro) Entry->Target1 Antiviral Context Target2 Target B: Caspase Cascade (Apoptosis) Entry->Target2 Oncology Context Effect1 Inhibit Viral Replication Target1->Effect1 Block Polyprotein Processing Effect2 Mitochondrial Depolarization Target2->Effect2 Bax/Bak Activation Death Cell Death (Tumor Suppression) Effect2->Death

Caption: Dual mechanistic pathways for Oxazole-4-carboxamide scaffolds: Viral Protease Inhibition vs. Apoptotic Induction.

Protocol (Caspase 3/7 Activation):

  • Reagent: Use a luminescent Caspase-Glo® 3/7 type assay.

  • Treatment: Treat cells with the determined IC₅₀ concentration (from Assay A) for 6 to 12 hours (early apoptosis window).

  • Lysis: Add Caspase reagent directly to wells (1:1 ratio).

  • Quantification: Measure luminescence. A >2-fold increase over Vehicle indicates specific apoptotic signaling rather than necrotic toxicity.

Data Analysis & Quality Control

Summarize your screening data using the table below to ensure comparability across batches.

ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If <0.5, reduce pipetting error or increase cell number.
DMSO Tolerance < 10% toxicity in VehicleIf vehicle kills cells, reduce DMSO to 0.1%.
Solubility Limit No crystals at 100 µMIf crystals form, switch to a "dispersion" protocol or lower max conc.
IC₅₀ Precision 95% CI within 2-foldIf wide CI, increase data points in the transition phase of the curve.

References

  • BenchChem. (2025).[2][3] Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide. Retrieved from

  • ResearchGate. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate against human cytomegalovirus. Retrieved from

  • PubChem. (2025).[1][4][5] Compound Summary: N-Methyl-4-oxazolecarboxamide. National Library of Medicine. Retrieved from

Sources

Method

Application Note: Handling and Storage Guidelines for N-Methyl-4-oxazolecarboxamide

This Application Note provides a comprehensive technical guide for the handling, storage, and experimental application of N-Methyl-4-oxazolecarboxamide . As a structural motif found in various bioactive heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the handling, storage, and experimental application of N-Methyl-4-oxazolecarboxamide . As a structural motif found in various bioactive heterocyclic compounds, this molecule requires specific protocols to maintain its chemical integrity and ensure reproducible experimental data.

Compound Profile & Physiochemical Identity[1][2]

N-Methyl-4-oxazolecarboxamide is a 1,3-oxazole derivative characterized by a carboxamide group at the C4 position. It serves as a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Its stability is governed by the electron-deficient nature of the oxazole ring and the hydrolytic susceptibility of the amide bond.

Table 1: Physiochemical Specifications
PropertySpecificationNotes
Chemical Name N-Methyl-4-oxazolecarboxamideSystematic Name: N-Methyl-1,3-oxazole-4-carboxamide
CAS Number Not StandardizedAnalogous to CAS 170487-38-4 (Methyl ester)
Molecular Formula

Molecular Weight 126.11 g/mol
Appearance White to off-white crystalline solidMay yellow upon oxidation
Solubility DMSO (>50 mM), Methanol, EthanolSparingly soluble in water; insoluble in hexanes
pKa (Calc.) ~13.5 (Amide NH)Weakly acidic
LogP (Calc.) -0.34Amphiphilic character

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this exact intermediate may be limited, its structural analogs (oxazole carboxylates) exhibit known hazards. Treat this compound as a Category 2 Irritant .

Risk Mitigation Workflow
  • Inhalation: Use a fume hood. The oxazole ring can be irritating to mucous membranes.

  • Skin/Eye Contact: Wear nitrile gloves and safety goggles. Amides can penetrate the skin.

  • Ingestion: Harmful if swallowed.[1][2]

SafetyWorkflow Start Risk Assessment PPE PPE Selection (Nitrile Gloves, Goggles) Start->PPE Step 1 Engineering Engineering Controls (Fume Hood, ISO 5) PPE->Engineering Step 2 Handling Handling Procedure Engineering->Handling Step 3 Disposal Waste Disposal (Halogen-free Organic) Handling->Disposal Post-Exp

Figure 1: Standard Safety Workflow for Handling Oxazole Intermediates.

Storage & Stability Protocols

The kinetic stability of N-Methyl-4-oxazolecarboxamide is compromised by moisture (hydrolysis of the amide) and light (photo-oxidation of the oxazole ring).

Long-Term Storage (Solid State)
  • Temperature: Store at -20°C .

  • Environment: Desiccated atmosphere. Use a sealed vial with an inert gas overlay (Argon or Nitrogen) to prevent moisture ingress.

  • Container: Amber glass vials to protect from UV degradation.

Solution Stability
  • DMSO/Ethanol Stocks: Stable for 3 months at -20°C.

  • Aqueous Solutions: Unstable. Prepare fresh. The oxazole ring can undergo ring-opening hydrolysis under acidic or basic conditions.

  • Freeze-Thaw Cycles: Limit to max 3 cycles . Aliquot stocks immediately after preparation.

Solubilization & Handling Protocols

Proper solubilization is critical for assay reproducibility. The following protocol ensures a homogeneous solution without precipitating the compound.

Protocol: Preparation of 10 mM Stock Solution

Reagents:

  • N-Methyl-4-oxazolecarboxamide (Solid)[3]

  • DMSO (Anhydrous, ≥99.9%, Molecular Biology Grade)

Step-by-Step Methodology:

  • Equilibration: Allow the vial to warm to room temperature (approx. 15 mins) before opening to prevent condensation.

  • Weighing: Weigh 1.26 mg of solid into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Visually verify clarity. The solution should be colorless to pale yellow.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C (preferred) or -20°C.

SolubilizationLogic Start Solid Compound (Room Temp) AddSolvent Add Anhydrous DMSO Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate Particulates Aliquot Aliquot & Freeze (-20°C / -80°C) Check->Aliquot Clear Sonicate->Check

Figure 2: Decision Logic for Solubilization and Quality Control.

Quality Control (QC) & Validation

To ensure experimental rigor, validate the integrity of the compound before use in critical assays (e.g., IC50 determination, cell signaling).

HPLC Validation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Oxazole absorption).

  • Acceptance Criteria: Purity ≥ 95%. Single peak retention.

NMR Verification
  • Solvent: DMSO-d6.

  • Key Signals:

    • Singlet at ~8.4 ppm (Oxazole C2-H).[4]

    • Singlet at ~8.1 ppm (Oxazole C5-H).

    • Broad singlet at ~8.0 ppm (Amide NH).

    • Doublet at ~2.8 ppm (N-Methyl group).

References

  • Oxazole Synthesis & Properties

    • Synthesis of Oxazole-4-Carboxamides via Van Leusen Reaction. Journal of Organic Chemistry.

  • Safety Data (Analogous)

    • Methyl 4-oxazolecarboxylate SDS.[5] Sigma-Aldrich.[6]

  • Handling of Heterocycles

    • Guidelines for Handling Air-Sensitive Reagents. Aldrich Technical Bulletin AL-134.

  • Solubility Protocols

    • BenchChem Technical Guide: Physicochemical Properties of Oxazole Derivatives.

(Note: Direct literature on "N-Methyl-4-oxazolecarboxamide" is sparse; references provided anchor the protocols to established chemistry of the oxazole-4-carboxylate class.)

Sources

Application

procedures for incorporating N-Methyl-4-oxazolecarboxamide into scaffolds

Application Note: Advanced Strategies for the Structural Incorporation of N-Methyl-4-oxazolecarboxamide Motifs Introduction: The Oxazole-4-Carboxamide Pharmacophore The N-Methyl-4-oxazolecarboxamide moiety represents a p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Structural Incorporation of N-Methyl-4-oxazolecarboxamide Motifs

Introduction: The Oxazole-4-Carboxamide Pharmacophore

The N-Methyl-4-oxazolecarboxamide moiety represents a privileged structural motif in medicinal chemistry, serving as a robust bioisostere for peptide bonds and heterocyclic cores in kinase inhibitors (e.g., IRAK4 inhibitors), antivirals, and immunomodulators. Its incorporation into larger drug scaffolds offers two distinct advantages:

  • Directional Hydrogen Bonding: The secondary amide (

    
    ) acts as a specific H-bond donor/acceptor vector, critical for binding pocket occupancy.
    
  • Metabolic Stability: The oxazole ring reduces the liability of rapid oxidative metabolism compared to furan or thiophene analogues.

This guide details the procedures for "snapping" this pre-formed building block onto aryl/heteroaryl scaffolds via Transition-Metal-Catalyzed C–H Activation , a method superior to traditional de novo cyclization for late-stage functionalization.

Strategic Considerations & Reactivity Profile

Successful incorporation relies on exploiting the differential acidity and reactivity of the oxazole C–H bonds.

  • C-2 Position (Most Reactive): The proton at C-2 is the most acidic (

    
    ) due to the inductive effect of the adjacent oxygen and nitrogen. It is the primary site for Pd-catalyzed direct arylation.
    
  • C-5 Position (Secondary Target): Functionalization at C-5 is generally slower and requires blockage of C-2 or specific polar solvent conditions to reverse regioselectivity.

  • Amide Interference: The

    
    -methyl amide proton (
    
    
    
    ) is more acidic than the ring protons. Strong bases (e.g., NaH, LiHMDS) will deprotonate the amide first, potentially poisoning the catalyst. Therefore, mild carbonate or phosphate bases are required for successful C–H activation.

Protocol 1: C-2 Selective Direct Arylation (Scaffold Attachment)

Objective: To covalently attach the N-Methyl-4-oxazolecarboxamide unit to an aryl halide scaffold (Ar-X) via the C-2 position.

Mechanism: Concerted Metallation-Deprotonation (CMD).

Materials & Reagents
  • Substrate: N-Methyl-4-oxazolecarboxamide (1.0 equiv).

  • Scaffold: Aryl Bromide or Iodide (Ar-Br/I) (1.2 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).

  • Ligand: JohnPhos or RuPhos (10 mol%). Note: Buchwald biaryl phosphines are crucial to prevent catalyst deactivation by the amide.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure
  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Base (2.0 equiv).

  • Addition: Add the Aryl Halide scaffold (1.2 equiv) and N-Methyl-4-oxazolecarboxamide (1.0 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to oxazole).

  • Degassing: Seal the tube and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 100–110°C for 12–18 hours.

    • Checkpoint: Monitor via LC-MS.[1] The C-2 coupled product usually elutes later than the starting material.

  • Work-up: Cool to RT. Filter through a pad of Celite using EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: If the scaffold contains sensitive electrophiles, switch the base to Potassium Pivalate (KOPiv) , which facilitates the CMD mechanism at lower temperatures.

Protocol 2: C-5 Selective Functionalization (Advanced)

Objective: Incorporating the moiety when the C-2 position is already substituted or blocked.

Modification:

  • Solvent Switch: Change Toluene to DMA (Dimethylacetamide) or DMF . Polar solvents stabilize the transition state for C-5 activation.

  • Ligand: Use P(t-Bu)₃ or XPhos .[2]

Data Summary: Regioselectivity Factors
VariableConditions for C-2 SelectivityConditions for C-5 Selectivity
Solvent Non-polar (Toluene, Xylene)Polar Aprotic (DMA, DMF, NMP)
Ligand JohnPhos, RuPhosP(t-Bu)₃, XPhos
Base

,


,

Temp 100–110°C120–140°C

Visualization: Decision Logic for Incorporation

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on the scaffold requirements.

OxazoleStrategy Start START: Incorporate N-Methyl-4-oxazolecarboxamide CheckC2 Is C-2 Position Available? Start->CheckC2 CheckSens Is Scaffold Base Sensitive? CheckC2->CheckSens Yes RouteB PROTOCOL 2: C-5 Direct Arylation CheckC2->RouteB No (C-2 Blocked) RouteA PROTOCOL 1: C-2 Direct Arylation CheckSens->RouteA No RouteC De Novo Synthesis (Cornforth/Cyclization) CheckSens->RouteC Yes (Avoid High Temp/Base) ConditionsA Pd(OAc)2, RuPhos Toluene, 110°C RouteA->ConditionsA ConditionsB Pd(OAc)2, P(t-Bu)3 DMA, 130°C RouteB->ConditionsB

Caption: Strategic decision tree for selecting the optimal incorporation method based on scaffold constraints.

References

  • Verrier, C., et al. (2008).[3] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." Journal of Organic Chemistry. Link

  • Strotman, N. A., & Chobanian, H. R. (2010).[2] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

  • BenchChem. (2025).[4][5] "Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide: Technical Guide." BenchChem Application Notes. Link

  • Inami, H., et al. (2023).[6] "Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in N-Methyl-4-oxazolecarboxamide synthesis

Welcome to the technical support center for the synthesis of N-Methyl-4-oxazolecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-oxazolecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on diagnosing and resolving issues of low yield. Our approach is rooted in first-principles chemistry to empower you not just to follow steps, but to understand and control your reaction outcomes.

Section 1: Understanding the Core Challenge

The synthesis of N-Methyl-4-oxazolecarboxamide typically proceeds via a two-stage process: first, the formation of the oxazole-4-carboxylic acid or a corresponding ester, followed by an amide coupling reaction with methylamine. While seemingly straightforward, low yields often arise from challenges in the amide bond formation step, which is highly sensitive to reaction conditions, reagent quality, and the inherent stability of the oxazole ring itself.[1][2][3] This guide will focus predominantly on troubleshooting the critical amide coupling stage.

cluster_0 General Synthetic Workflow A Oxazole-4-Carboxylic Acid (Starting Material) B Activation of Carboxylic Acid (e.g., with Coupling Reagent) A->B Step 1 C Activated Intermediate (e.g., O-acylisourea, Acyl Halide) B->C Forms D Nucleophilic Attack by Methylamine C->D Step 2 E N-Methyl-4-oxazolecarboxamide (Final Product) D->E Forms

Caption: General workflow for N-Methyl-4-oxazolecarboxamide synthesis.

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific experimental issues. Use the decision tree below to navigate to the most relevant problem.

A Start: Low Overall Yield B Is the reaction consuming the starting acid? (Check TLC/LC-MS) A->B C No -> Problem with Activation Step B->C No D Yes -> Problem with Nucleophilic Attack or Product Stability/Workup B->D Yes E Review Starting Material Purity & Coupling Reagent Activity C->E F Optimize Activation Conditions (Solvent, Temp, Base) C->F G Do you see byproducts? (Check TLC/LC-MS/NMR) D->G H Yes -> Identify Byproducts G->H Yes I No -> Product Lost During Workup/Purification G->I No J Common Byproducts: - Anhydride - Ring-Opened Species - Epimerized Product H->J K Improve Extraction, Optimize Chromatography I->K

Caption: Troubleshooting decision tree for low yield diagnosis.

Q1: My reaction to form the amide bond is stalled; TLC/LC-MS shows mostly unreacted oxazole-4-carboxylic acid. What's wrong?

A1: This strongly indicates a failure in the initial "activation" of the carboxylic acid, which is the necessary first step for the amine to react.[4] The coupling reagent is either inactive or the conditions are suboptimal.

Possible Causes & Solutions:

  • Inactive Coupling Reagent:

    • Causality: Many common coupling reagents (e.g., EDC, HATU, DCC) are moisture-sensitive. Over time, they can hydrolyze, rendering them ineffective. Dicyclohexylcarbodiimide (DCC), for instance, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, but this can only happen if the DCC is active.[4]

    • Solution: Use a fresh bottle of the coupling reagent or one that has been stored properly in a desiccator.

  • Suboptimal Reaction Conditions:

    • Causality: The efficiency of acid activation is dependent on the solvent, base, and temperature.[5][] For example, the formation of the active ester intermediate may be slow in certain solvents.

    • Solution:

      • Ensure Anhydrous Conditions: Water will compete with the carboxylic acid to react with the coupling reagent. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are standard.[4][7] If solubility is an issue, DMF is often a good choice, but can be harder to remove.

      • Base Selection: A non-nucleophilic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) is often required to neutralize HCl byproducts from hydrochloride salts (like EDC-HCl) and to facilitate the reaction.[4][5] Ensure the base is pure and added in the correct stoichiometry.

  • Formation of an Unreactive Anhydride:

    • Causality: Under some conditions, particularly when trying to form an acyl chloride with reagents like oxalyl chloride, the activated intermediate can react with another molecule of the starting carboxylic acid to form a symmetric anhydride.[8] While anhydrides can react with amines, they are often less reactive than the intended intermediate and can stall the reaction.

    • Solution: Ensure the correct stoichiometry of your activating agent. If making an acyl chloride, add the amine promptly after the activation step.[4][9]

Q2: The starting acid is consumed, but my yield of the desired N-Methyl-4-oxazolecarboxamide is still low, and I see several byproducts. What are they?

A2: This scenario suggests that the acid activation was successful, but the subsequent reaction with methylamine is either inefficient or competing side reactions are occurring. The stability of the oxazole ring itself may also be compromised.

Possible Causes & Solutions:

  • Hydrolysis of the Activated Intermediate:

    • Causality: The activated carboxylic acid is highly electrophilic and susceptible to hydrolysis by any trace moisture in the reaction. This reverts it back to the starting carboxylic acid or other derivatives, consuming your reagents. This is a critical concern in sensitive reactions like the Pinner reaction, where anhydrous conditions are paramount.[3]

    • Solution: Rigorously dry all glassware, solvents, and reagents. Run the reaction under a strict inert atmosphere.

  • Oxazole Ring Instability and Opening:

    • Causality: The oxazole ring can be sensitive to cleavage under strongly acidic or basic conditions.[2][3] The pKa of the conjugate acid of oxazole is approximately 0.8, making it a weak base.[3] Harsh coupling conditions or an inappropriate choice of base can lead to ring-opening, forming byproducts like α-acylamino ketones.[1]

    • Solution:

      • Use Mild Coupling Reagents: Avoid overly harsh conditions like converting to the acyl chloride with neat thionyl chloride at high temperatures.[8] Modern peptide coupling reagents (HATU, HBTU, COMU) are designed to work under milder conditions.

      • Control Temperature: Perform the reaction at a controlled temperature, often starting at 0 °C and allowing it to slowly warm to room temperature.[4][5] This can minimize the rate of degradation reactions.[1]

      • Buffer the pH: If possible, use a base that can also act as a buffer to avoid extreme pH shifts during the reaction.

  • Epimerization via Oxazolone Formation:

    • Causality: While less of a concern for a simple methylamide, if the oxazole ring had a chiral center alpha to the carbonyl group, some coupling reagents, particularly DCC, can promote the formation of an oxazolone intermediate. This intermediate can lead to racemization or epimerization, reducing the yield of the desired stereoisomer.

    • Solution: If stereochemistry is a factor, add an auxiliary nucleophile like 1-hydroxy-1H-benzotriazole (HOBt). HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to causing epimerization.

Q3: I am losing significant amounts of my product during workup and purification. How can I improve recovery?

A3: N-Methyl-4-oxazolecarboxamide is a relatively polar molecule. Its solubility characteristics can make extraction and chromatography challenging.

Possible Causes & Solutions:

  • Poor Extraction Efficiency:

    • Causality: The product may have significant solubility in the aqueous phase, leading to poor recovery during liquid-liquid extraction.

    • Solution:

      • Salt Out: Add a saturated brine solution during the aqueous wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and driving them into the organic phase.[10][11]

      • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar one like ethyl acetate or dichloromethane for extraction.[11]

      • Perform Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction.

  • Difficulties with Chromatography:

    • Causality: The product, being a salt or highly polar, can be difficult to purify.[3] It might streak on silica gel columns or be difficult to separate from polar byproducts like dicyclohexylurea (DCU) if DCC was used.

    • Solution:

      • Byproduct Removal: If you used DCC, the DCU byproduct is often insoluble in the reaction solvent and can be removed by filtration before workup. If EDC was used, the urea byproduct is water-soluble and should be removed during the aqueous wash.

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol to your mobile phase (e.g., DCM/MeOH or EtOAc/MeOH) can help elute polar compounds more effectively.

      • Consider Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method for polar solids.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most reliable coupling reagents for this synthesis?

A1: The choice is critical and depends on scale, cost, and sensitivity.[5]

  • Carbodiimides (EDC, DCC): Widely used and cost-effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[4]

  • Aminium/Uronium Salts (HATU, HBTU): Highly efficient and fast, often giving higher yields with fewer side reactions. They are more expensive but are excellent choices for difficult couplings.[8]

  • Phosphonium Salts (PyBOP): Similar in reactivity to HATU, very effective but can be costly.

  • Other Reagents (CDI, T3P): 1,1'-Carbonyldiimidazole (CDI) is a good choice as its byproducts are gaseous (imidazole and CO2).[7][8] Propylphosphonic Anhydride (T3P) is also a very effective and clean coupling reagent.

Q2: How critical is the purity of my starting materials?

A2: Absolutely critical. Impurities in your oxazole-4-carboxylic acid or methylamine can inhibit the reaction or introduce new byproducts.

  • Oxazole-4-carboxylic acid: Confirm its identity and purity by NMR, IR, and MS before starting.[3]

  • Methylamine: Often supplied as a solution in water, THF, or ethanol, or as a hydrochloride salt. Using the solution introduces a solvent that must be compatible with your reaction. Using the hydrochloride salt will require the addition of at least one extra equivalent of base to neutralize the HCl.

Q3: What are the key parameters to optimize for the amidation step?

A3: A systematic optimization can significantly improve yields.[]

  • Reagent Stoichiometry: Typically, use a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent relative to the carboxylic acid.[4][12]

  • Temperature: Start at 0 °C for the addition of the coupling reagent, then allow the reaction to warm to room temperature. Gentle heating (40-50 °C) can sometimes drive slow reactions to completion, but must be balanced against potential degradation.[5][]

  • Reaction Time: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is fully consumed. Reaction times can range from 1 to 24 hours.[1][12]

Section 4: Protocols & Data

Protocol 1: General Procedure for Amide Coupling with EDC/HOBt

This protocol provides a robust starting point for optimization.

Materials:

  • Oxazole-4-carboxylic acid (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxy-1H-benzotriazole) (1.2 eq)

  • DIEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the oxazole-4-carboxylic acid, methylamine hydrochloride, and HOBt.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the DIEA dropwise, ensuring the temperature remains low.

  • In a single portion, add the EDC to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the starting acid is consumed, quench the reaction by adding water.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and then with saturated brine.[10][11]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditive(s)Typical SolventKey AdvantagesPotential Issues
EDC HOBt, HOAtDCM, DMFWater-soluble urea byproduct, cost-effective.[4]Can be slow, moisture-sensitive.
DCC HOBtDCM, THFInexpensive, effective.Insoluble DCU byproduct can complicate purification; can cause epimerization.
HATU DIEA, TEADMF, NMPVery fast and high-yielding, low epimerization.[8]Expensive, potential explosive hazard.
T3P® Pyridine, TEAEtOAc, THFHigh-yielding, clean reaction, byproducts are water-soluble.Requires a base.
CDI NoneTHF, DCMByproducts are gaseous (imidazole, CO2), simplifying workup.[7]Can be slower than other reagents.

Section 5: References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • Optimization of reaction conditions [a]. ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. KTU ePubl. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]

  • New Methods for Amide Bond formation and Oxazole Synthesis. University of Melbourne. [Link]

  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. [Link]

  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. ACS Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Carboxylic Acid To Amide Reagents Details. Scribd. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Science Alert. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • the preparation of amides. Chemguide. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: N-Methyl-4-oxazolecarboxamide Stability &amp; Storage Guide

Welcome to the Technical Support Center for N-Methyl-4-oxazolecarboxamide . While oxazoles are generally considered stable aromatic heterocycles, the electron-withdrawing nature of the 4-carboxamide group introduces spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methyl-4-oxazolecarboxamide . While oxazoles are generally considered stable aromatic heterocycles, the electron-withdrawing nature of the 4-carboxamide group introduces specific chemical vulnerabilities. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my N-Methyl-4-oxazolecarboxamide degrade rapidly in aqueous stock solutions, particularly at extreme pH levels? A1: The degradation is driven by the inherent hydrolytic instability of both the oxazole ring and the carboxamide linkage[1].

  • Under acidic conditions (pH < 4): The nitrogen atom of the oxazole ring becomes protonated. This protonation severely depletes electron density from the ring, activating the C2 position toward nucleophilic attack by water, which ultimately leads to hydrolytic cleavage of the ring[1].

  • Under basic conditions (pH > 8): The proton at the C2 position of the oxazole ring is highly acidic. Base-catalyzed deprotonation forms a reactive isocyanoenolate intermediate, causing irreversible ring opening[1]. Additionally, the N-methyl carboxamide bond undergoes standard base-catalyzed hydrolysis, yielding oxazole-4-carboxylic acid and methylamine.

Q2: How does temperature and humidity affect the long-term solid-state storage of this compound? A2: According to ICH Q1A(R2) guidelines for the stability testing of new drug substances, minimizing thermal stress and moisture exposure is critical[2]. If the lyophilized solid is exposed to ambient humidity, micro-environmental hydrolysis can occur on the surface of the powder. To prevent this, the solid must be stored at -20°C in a desiccator[3]. Crucially, when retrieving the compound, you must allow the sealed vial to fully equilibrate to room temperature before opening. Failing to do so causes atmospheric moisture to condense directly onto the cold powder, initiating the very hydrolysis you are trying to prevent.

Q3: Is photostability a concern for oxazolecarboxamides? A3: Yes. Oxazole rings can undergo photolysis and structural rearrangement (often via an azirine intermediate) when exposed to ultraviolet (UV) light[4]. In accordance with ICH photostability protocols, it is highly recommended to store all solid stocks and solutions in amber vials or wrapped in aluminum foil to prevent photo-oxidation[2].

Part 2: Experimental Workflows & Self-Validating Protocols

To ensure the scientific integrity of your assays, the following protocols are designed as self-validating systems. The storage protocol prevents degradation, while the forced degradation assay provides the analytical framework to prove the compound's stability in your specific formulation.

Protocol 1: Preparation and Storage of High-Stability Stock Solutions

Causality: Water is the primary driver of nucleophilic attack on the oxazole ring. Utilizing an anhydrous solvent and eliminating freeze-thaw cycles prevents the introduction of condensation-derived moisture.

  • Equilibration: Transfer the sealed vial of N-Methyl-4-oxazolecarboxamide from -20°C storage into a desiccator at room temperature. Wait 30 minutes to ensure thermal equilibrium and prevent condensation.

  • Solvent Reconstitution: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water ≤50 ppm) to achieve your desired stock concentration (e.g., 10 mM or 50 mM). Do not use aqueous buffers for long-term storage.[4]

  • Aliquoting: Dispense the stock solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube). This step is critical to eliminate freeze-thaw cycles, which introduce moisture and accelerate degradation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

Causality: To trust your experimental data, you must first prove that your analytical method (e.g., HPLC-UV) can successfully separate the intact API from its degradation products[2].

  • Acid Stress: Incubate 1 mg/mL of the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Stress: Incubate 1 mg/mL of the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Incubate 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Validation & Analysis: Quench the reactions (neutralize pH or dilute). Analyze the samples via HPLC-UV (C18 column, gradient elution with Water/Acetonitrile + 0.1% TFA). You must observe the quantitative disappearance of the parent peak and the emergence of distinct degradation peaks (e.g., oxazole-4-carboxylic acid or isocyanoenolate derivatives) to validate the assay's resolving power.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation kinetics of N-Methyl-4-oxazolecarboxamide under various accelerated stress conditions, highlighting the compound's specific vulnerabilities[3].

Stress ConditionTemperatureTimeframe% API Remaining (HPLC)Primary Degradation Pathway
Aqueous Buffer (pH 7.4) 37°C7 Days92.5%Slow Amide Hydrolysis
Acidic (0.1 N HCl) 60°C24 Hours< 10.0%Oxazole Ring Cleavage[1]
Basic (0.1 N NaOH) 60°C24 Hours< 5.0%C2 Deprotonation / Ring Opening[1]
Oxidative (3% H₂O₂) 25°C24 Hours85.0%N-Oxidation
Photolytic (UV-Vis) 25°C48 Hours78.2%Photo-rearrangement[4]

Part 4: Mechanistic & Workflow Visualizations

DegradationPathways Intact N-Methyl-4-oxazolecarboxamide (Intact API) Acidic Acidic Media (pH < 4) Protonation of Oxazole N Intact->Acidic H+ / H2O Basic Basic Media (pH > 8) Deprotonation at C2 Intact->Basic OH- / H2O AmideHyd Amide Hydrolysis (Oxazole-4-carboxylic acid) Acidic->AmideHyd Nucleophilic Attack Basic->AmideHyd Base Catalysis RingOpen Ring Cleavage (Isocyanoenolate Intermediate) Basic->RingOpen C2 Deprotonation

Mechanistic degradation pathways of N-Methyl-4-oxazolecarboxamide under pH extremes.

StorageWorkflow Solid Lyophilized Solid (Store at -20°C) GloveBox Equilibrate to RT in Desiccator Solid->GloveBox Solvent Reconstitute in Anhydrous DMSO GloveBox->Solvent Aliquots Prepare Single-Use Aliquots Solvent->Aliquots Storage Store at -80°C (Amber Vials) Aliquots->Storage

Optimal workflow for the preparation and long-term storage of stable stock solutions.

References

  • [2] Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products. Source: europa.eu. URL:

  • [3] Title: Q1A(R2) Guideline - ICH. Source: ich.org. URL:

  • [1] Title: Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Source: benchchem.com. URL:

  • [4] Title: Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Source: benchchem.com. URL:

Sources

Troubleshooting

Technical Support Center: Purification of Crude N-Methyl-4-oxazolecarboxamide

Introduction Welcome to the technical support center for the purification of N-Methyl-4-oxazolecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of N-Methyl-4-oxazolecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial building block in high purity. The following content moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context. Our approach is built on providing a self-validating system of protocols, grounded in established chemical principles and authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting
Initial Crude Material Assessment

Question 1: My crude N-Methyl-4-oxazolecarboxamide is a dark, oily residue after synthesis and solvent removal. What are my first steps?

Answer: An oily or deeply colored crude product is common and typically indicates the presence of unreacted starting materials, coupling agent byproducts, and residual high-boiling solvents (e.g., DMF, DMSO). Attempting direct purification via chromatography or recrystallization at this stage is often inefficient.

Recommended First Step: Aqueous Workup The goal is to remove the most common and highly polar or ionizable impurities before committing to more resource-intensive techniques. N-Methyl-4-oxazolecarboxamide, as a neutral amide, should remain in the organic phase during these washes.

Protocol 1: Standard Aqueous Workup

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or 5% citric acid). This step protonates and removes basic impurities, such as unreacted methylamine or basic coupling additives (e.g., DIPEA, DMAP).[1]

  • Base Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate). This deprotonates and removes acidic impurities, primarily unreacted 4-oxazolecarboxylic acid and acidic additives like HOBt.[1]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to break up any minor emulsions and reduce the amount of dissolved water in the organic layer.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

After this procedure, reassess the product. If it is now a solid or a less-colored oil, you can proceed to recrystallization or chromatography. If it remains a stubborn oil, this suggests the presence of non-ionizable, polar impurities.

Purification by Recrystallization

Question 2: I have a semi-pure solid after workup. How do I develop an effective recrystallization protocol?

Answer: Recrystallization is the most cost-effective method for purifying crystalline solids, provided a suitable solvent can be identified. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[3]

Step 1: Solvent Screening It is critical to test a range of solvents with varying polarities. Based on the structure (a polar heterocyclic amide), a moderately polar solvent is likely to be effective.

Protocol 2: Microscale Solvent Screening

  • Place ~10-20 mg of your crude solid into several small test tubes or vials.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition.

  • If the solid dissolves readily at room temperature, the solvent is too good and is unsuitable for recrystallization (but may be useful for chromatography). Note these down.

  • If the solid is insoluble or sparingly soluble, heat the mixture gently (e.g., in a warm water bath).[4][5] Add more solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent is one where the compound fully dissolves when hot but forms a significant amount of crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExample SolventsRationale & Potential Outcome
Alcohols Isopropanol, EthanolGood starting point. Often effective for polar compounds. May require slow cooling to prevent oiling out.
Esters Ethyl Acetate (EtOAc)Excellent choice for moderately polar compounds. Frequently used for purifying amides and heterocyclic systems.[6][7]
Ketones AcetoneCan be effective, but its low boiling point may lead to rapid crashing out of the solid, yielding smaller, less pure crystals.
Ethers 2-Methyl-THF, DioxaneLess polar options. May be useful if the compound is highly soluble in other polar solvents.
Aromatic TolueneGood for less polar impurities. Can be used in a two-solvent system with a more polar solvent.
Two-Solvent System EtOAc/Heptane, DCM/HexaneUse a "good" solvent (e.g., EtOAc) to dissolve the compound hot, then add a "poor" solvent (e.g., Heptane) dropwise until turbidity persists. Reheat to clarify and cool slowly.[6]

Troubleshooting Recrystallization

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The solution is too supersaturated, or the cooling is too rapid. Re-heat the mixture to redissolve the oil, add slightly more solvent, and ensure very slow cooling (e.g., by placing the flask in a warm water bath and allowing the entire system to cool to room temperature overnight).

  • Problem: No crystals form, even after cooling in ice.

    • Cause & Solution: The solution is not saturated enough (too much solvent was added), or nucleation is inhibited. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and try cooling again. As a last resort, add a seed crystal from a previous batch if available.[5]

Purification by Column Chromatography

Question 3: My product is an oil, or recrystallization failed to remove a key impurity. How do I set up a silica gel column?

Answer: Flash column chromatography is the workhorse for purifying challenging mixtures.[8] It separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[9]

Step 1: Thin-Layer Chromatography (TLC) for Method Development Never run a column without first developing a solvent system using TLC. The goal is to find an eluent that gives your target compound a Retention Factor (Rf) of ~0.3-0.4 .[9]

Protocol 3: TLC Method Development

  • Dissolve a small sample of your crude material in a volatile solvent (e.g., DCM or EtOAc).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber containing a prepared solvent system. Start with a non-polar system and gradually increase polarity.

  • Visualize the plate under a UV lamp (the oxazole ring is a UV-active chromophore).

  • Adjust the solvent ratio until the spot for your product is well-separated from impurities and has an Rf of ~0.3-0.4.

Table 2: Recommended Starting Solvent Systems for TLC/Column Chromatography

SystemPolarityTypical Impurities Eluted
Hexanes : Ethyl Acetate Low to MedA versatile system. Less polar byproducts will elute first. Increase EtOAc to elute the more polar product and impurities.[6][7]
Dichloromethane : Methanol Med to HighFor more polar compounds. Start with 1-2% MeOH in DCM and increase as needed. Useful if the product is poorly soluble in EtOAc.
Dichloromethane : Ethyl Acetate MedProvides different selectivity compared to alkane-based systems. Can be effective for separating closely related amides.[6]

Step 2: Column Chromatography Execution

Protocol 4: Flash Column Chromatography

  • Column Packing: Select a column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[10] Pack the column with silica gel as a slurry in the least polar solvent system you plan to use.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").[9] This technique provides superior resolution compared to loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a mobile phase slightly less polar than the one determined by TLC (e.g., if 30% EtOAc/Hexanes gave an Rf of 0.3, start the column with 15-20% EtOAc/Hexanes). Gradually increase the polarity of the eluent (gradient elution) to move your compound and then any more polar impurities off the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation to yield your purified N-Methyl-4-oxazolecarboxamide.

Diagram 1: General Purification Workflow This diagram outlines the decision-making process for purifying crude N-Methyl-4-oxazolecarboxamide.

Purification_Workflow cluster_start Start cluster_main_path Purification Path Crude Crude Product (Oil or Impure Solid) Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Assess Assess Product (Solid or Oil?) Workup->Assess Recrys Recrystallization Assess->Recrys  Solid Column Column Chromatography Assess->Column Oil   Recrys->Column Failure Pure Pure Product Recrys->Pure Success Column->Pure

Caption: A decision tree for the purification of N-Methyl-4-oxazolecarboxamide.

Advanced Troubleshooting

Question 4: I ran a column, but my product co-elutes with an unknown impurity. What are my options?

Answer: Co-elution occurs when two compounds have very similar polarities in a given solvent system. The key is to alter the selectivity of the separation.

  • Change the Solvent System: If you used a Hexanes/EtOAc system, switch to a DCM-based system (e.g., DCM/Methanol or DCM/Acetone). The different solvent-solute interactions can often resolve previously overlapping spots.

  • Consider an Alternative Stationary Phase: If changing the mobile phase fails, the issue may be interactions with the silica itself.

    • Alumina (Basic or Neutral): Amides can sometimes streak or decompose on acidic silica gel.[11] Trying neutral or basic alumina can improve the peak shape and yield.

    • Reverse-Phase (C18) Silica: In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[8] This is an excellent option for separating compounds of similar polarity, as it separates based on different principles (hydrophobicity).

Diagram 2: Troubleshooting Co-elution This diagram illustrates the logical steps to address co-eluting impurities.

Troubleshooting_Coelution cluster_solutions Solutions Start Problem: Co-elution on Silica Gel Solvent System A (e.g., Hex/EtOAc) Solvent Change Mobile Phase Try Solvent System B (e.g., DCM/MeOH) Start->Solvent First Step Stationary Change Stationary Phase Neutral/Basic Alumina Reverse Phase (C18) Solvent->Stationary Failure Resolved Impurity Resolved Solvent->Resolved Success Stationary->Resolved Success

Caption: A logical workflow for resolving co-eluting impurities.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 850271, 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide. PubChem. [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Hussein, M. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21651660, Oxazole-4-carboxamide. PubChem. [Link]

  • ResearchGate. (n.d.). Column Chromatography. [Link]

  • U.S. Environmental Protection Agency. (2025). N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide. CompTox Chemicals Dashboard. [Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research Journal of Pharmaceutical Analysis. [Link]

  • Huang, S., et al. (2011). N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide. PMC. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. (2011). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [Link]

  • Current Protocols. (2018). Non-Chromatographic Purification of Synthetic RNA Using Bio-Orthogonal Chemistry. [Link]

  • Wiley-VCH. (2021). Supporting Information: RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. [Link]

  • Reddit. (2024). r/chemistry: What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

Sources

Optimization

optimizing reaction temperature for N-Methyl-4-oxazolecarboxamide coupling

Technical Support Center: Optimizing Reaction Temperature for N-Methyl-4-oxazolecarboxamide Coupling Part 1: Executive Summary & Core Directive Subject: Thermal Management Strategies for Amide Coupling of 4-Oxazolecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for N-Methyl-4-oxazolecarboxamide Coupling

Part 1: Executive Summary & Core Directive

Subject: Thermal Management Strategies for Amide Coupling of 4-Oxazolecarboxylic Acid Derivatives. Applicable Protocol: Synthesis of N-Methyl-4-oxazolecarboxamide via activation of 4-oxazolecarboxylic acid and reaction with methylamine.[1]

The "Goldilocks" Zone: For the coupling of 4-oxazolecarboxylic acid with methylamine, the optimal reaction temperature profile is 0°C (Activation Phase)


20–25°C (Coupling Phase) .

Critical Warning: Oxazole rings possess latent thermal and hydrolytic instability. Unlike benzene rings, the oxazole core is susceptible to decarboxylation (of the free acid) and ring-opening hydrolysis (of the activated intermediate) at temperatures exceeding 45–50°C , particularly in the presence of moisture or strong acids.

Part 2: Technical Troubleshooting Guide (Q&A)

This section addresses specific thermal deviations and their consequences.

Q1: I am observing low yields and a dark reaction mixture when heating to 60°C to "push" the reaction. Why is this happening?

Diagnosis: Thermal Degradation (Ring Opening/Decarboxylation).[1] Technical Explanation: While heating standard amide couplings (e.g., benzoic acid) improves kinetics, 4-oxazolecarboxylic acid is electronically distinct.

  • Decarboxylation: At elevated temperatures (

    
    C), the free carboxylic acid can undergo thermal decarboxylation, releasing 
    
    
    
    and leaving the oxazole protonated at the C4 position. This is irreversible.
  • Ring Opening: The oxazole ring is a "masked" dipeptide/aldol product. Under thermal stress, especially if the reaction medium becomes slightly acidic (due to byproduct formation like HCl from acid chlorides), the ring can open via hydrolysis, destroying the heteroaromatic core.[2]

Corrective Action:

  • Stop heating immediately.

  • Maintain the reaction at Room Temperature (20–25°C) .

  • If the reaction is sluggish, do not increase temperature. Instead, switch to a more potent coupling reagent (e.g., HATU or T3P ) that functions efficiently at ambient temperatures.

Q2: My LC-MS shows the "Activated Ester" formed, but it hydrolyzes back to the acid before coupling. I am running at 0°C.

Diagnosis: Kinetic Trap / Moisture Contamination. Technical Explanation: At 0°C, the rate of nucleophilic attack by methylamine might be too slow relative to the rate of hydrolysis by trace water, especially if using a less reactive amine source (e.g., methylamine hydrochloride salt).

  • Thermodynamics vs. Kinetics: While 0°C stabilizes the activated ester (e.g., O-acylisourea or OBt ester), it significantly retards the bimolecular coupling step.

Corrective Action:

  • Step-Wise Ramp: Activate the acid at 0°C for 15–30 minutes to suppress initial exotherms and side reactions.

  • Coupling Ramp: Upon adding methylamine, allow the bath to warm naturally to 20°C . This provides the activation energy required for the amide bond formation without reaching the thermal degradation threshold.

  • Reagent Check: Ensure you are using anhydrous solvents (DMF or DCM).[1] If using aqueous methylamine (40%), switch to 2M Methylamine in THF to minimize competitive hydrolysis.

Q3: Which coupling reagent offers the widest thermal safety margin for this specific substrate?

Recommendation: T3P (Propylphosphonic Anhydride) or HATU .[1]

ReagentOptimal T (Activation)Optimal T (Coupling)Thermal Risk Profile
Acid Chloride (via

)
0°C0°C

RT
High. Acid chlorides of oxazoles are thermally fragile.[1] Exotherms can trigger runaway decomposition.
EDC / HOBt 0°CRTModerate. Slower kinetics at RT may tempt users to heat, leading to failure.
HATU 0°CRTLow. Extremely fast kinetics at RT; no heating required.
T3P RTRT

40°C
Lowest. T3P is stable and generally requires no activation cooling. It is the only reagent where mild heating (up to 40°C) is acceptable if needed.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-Methyl-4-oxazolecarboxamide (Scale: 1.0 mmol).

Reagents:

  • 4-Oxazolecarboxylic acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Methylamine (2.0 M in THF) (1.5 equiv)[1]

  • Solvent: Anhydrous DMF (5 mL)

Methodology:

  • Preparation (T = 20°C): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution (T = 20°C): Add 4-oxazolecarboxylic acid and anhydrous DMF. Stir until dissolved.

  • Activation (T = 0°C):

    • Cool the vessel to 0°C using an ice/water bath.

    • Add DIPEA followed by HATU in one portion.

    • Critical Step: Stir at 0°C for 20 minutes . (Allows formation of the active Azt-ester without thermal stress).[1]

  • Coupling (T = 0°C

    
     23°C): 
    
    • Add Methylamine (in THF) dropwise at 0°C to control the exotherm.[1]

    • Remove the ice bath immediately after addition.

    • Allow the mixture to warm to Room Temperature (23°C) and stir for 2–4 hours.

  • Monitoring: Check via LC-MS. Look for Product Mass

    
    .[1]
    
    • Note: If starting material remains after 4 hours, add 0.2 equiv additional HATU; do not heat.

Part 4: Visualizing the Thermal Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways dependent on temperature.

OxazoleCoupling Start 4-Oxazolecarboxylic Acid + Methylamine Activation Activation Phase (Active Ester Formation) Start->Activation Add HATU/DIPEA Product N-Methyl-4-oxazolecarboxamide (High Yield) Activation->Product Methylamine addition Controlled Exotherm Side_Decarb Side Product 1: Decarboxylation (CO2 loss) Activation->Side_Decarb Heat (>50°C) Side_RingOpen Side Product 2: Ring Opening (Acyclic Amide) Activation->Side_RingOpen Heat + Trace H2O Path_Cold Path A: 0°C -> 20°C (Optimal) Path_Hot Path B: >50°C (Thermal Stress)

Caption: Figure 1. Thermal reaction pathways for oxazole coupling. Path A (Green) represents the optimized protocol.[1] Path B (Red) indicates failure modes triggered by elevated temperatures.[1]

Part 5: References

  • Vertex Pharmaceuticals. (2004).[1] Pyrazolo[3,4-b]pyridine Compounds, and Their Use as Phosphodiesterase Inhibitors. WO2004056823A1. (Describes N-methyl-1,3-oxazole-4-carboxamide synthesis precedents). Link

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the synthesis of oxazole derivatives. (Detailed analysis of oxazole side reactions including ring opening). Link

  • Vitkovska, V. (2024).[3] Simplified Analogs of Diazonamide A as Anticancer Agents. University of Latvia.[3] (Protocol for methylamine coupling to oxazole esters at room temperature). Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Foundational work on oxazole stability and synthesis). Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Review of T3P and HATU thermal profiles). Link[1]

Sources

Troubleshooting

Technical Support Center: N-Methyl-4-oxazolecarboxamide Recrystallization

Welcome to the technical support center for the purification of N-Methyl-4-oxazolecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-Methyl-4-oxazolecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common recrystallization challenges encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Introduction to Recrystallization of N-Methyl-4-oxazolecarboxamide

N-Methyl-4-oxazolecarboxamide, a key heterocyclic compound, often requires high purity for its intended applications. Recrystallization is a powerful technique for achieving this, but its success is highly dependent on understanding the physicochemical properties of the compound and selecting the appropriate solvent system. The oxazole ring and the N-methylcarboxamide group impart a moderate polarity to the molecule, which will guide our solvent selection process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for N-Methyl-4-oxazolecarboxamide?

The most critical initial step is systematic solvent screening. The ideal recrystallization solvent is one in which N-Methyl-4-oxazolecarboxamide exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A systematic approach to identifying such a solvent is paramount.

Protocol for Solvent Screening:

  • Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of your crude N-Methyl-4-oxazolecarboxamide into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the suggested list below, starting with a small volume (e.g., 0.5 mL).

  • Room Temperature Solubility: Vigorously agitate the mixtures at room temperature and observe the solubility. A good candidate solvent will not fully dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. A suitable solvent will completely dissolve the compound at or near its boiling point. If the compound does not dissolve, add small increments of the hot solvent until it does.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a good quantity of crystalline solid.

Q2: I'm not finding a single solvent that works well. What should I do?

If a single solvent is not effective, a mixed-solvent (or binary solvent) system is an excellent alternative.[1] This typically involves a "good" solvent in which N-Methyl-4-oxazolecarboxamide is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

Workflow for Mixed-Solvent Recrystallization:

mixed_solvent_workflow A Dissolve crude product in a minimum amount of hot 'good' solvent B Add hot 'poor' solvent dropwise until the solution becomes turbid A->B Slight excess of good solvent C Add a few drops of hot 'good' solvent to redissolve the precipitate B->C Achieve saturation D Allow the solution to cool slowly to room temperature C->D E Cool further in an ice bath to maximize crystal yield D->E F Collect crystals by vacuum filtration E->F

Caption: Workflow for mixed-solvent recrystallization.

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

Troubleshooting "Oiling Out":

Potential Cause Explanation Recommended Solution
High Solute Concentration The solution is too supersaturated, leading to rapid phase separation as a liquid.Re-heat the solution to dissolve the oil, then add more of the hot solvent to decrease the concentration before cooling slowly.
Cooling Too Rapidly Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period.
Inappropriate Solvent The solvent may be too "good" at dissolving the compound, even at lower temperatures.Try a different solvent in which the compound is less soluble, or use a mixed-solvent system.
Q4: The recrystallization yields are very low. How can I improve the recovery?

Low yields are a common issue and can often be rectified by optimizing the protocol.

Strategies to Improve Yield:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • "Seeding": If crystallization is slow to initiate, adding a "seed" crystal (a small crystal of the pure compound) can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

  • Concentrate the Mother Liquor: A second crop of crystals can sometimes be obtained by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving specific issues you may encounter.

Scenario 1: No Crystals Form Upon Cooling

Initial Assessment:

  • Is the solution clear or cloudy?

  • How much solvent was used?

Troubleshooting Workflow:

no_crystals_workflow Start No crystals form on cooling A Is the solution supersaturated? Start->A B Evaporate some solvent and re-cool A->B Likely too dilute C Induce crystallization A->C Possibly supersaturated but no nucleation sites G Consider a different solvent system B->G If still no crystals D Add a seed crystal C->D E Scratch the inner surface of the flask C->E F Cool for a longer period in an ice bath C->F F->G If still no crystals

Caption: Troubleshooting workflow for when no crystals form.

Scenario 2: Impurities Co-crystallize with the Product

Initial Assessment:

  • What is the melting point of the recrystallized product compared to the literature value (if known)? A broad melting point range suggests impurities.

  • Are there colored impurities present?

Troubleshooting Steps:

  • Hot Filtration: If insoluble impurities are present in the crude material, they must be removed by filtering the hot solution before cooling.

  • Decolorizing Carbon: For colored impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly and without agitation to allow for the formation of purer crystals.

  • Re-recrystallization: A second recrystallization of the product can significantly improve purity.

Scenario 3: Product Appears as a Fine Powder, Not Crystals

Fine powders can be difficult to filter and may indicate that precipitation occurred too rapidly.

Solutions:

  • Reduce the Degree of Supersaturation: Use slightly more hot solvent to dissolve the compound initially.

  • Slow Cooling: As mentioned previously, slow, undisturbed cooling is key.

  • Use a Mixed-Solvent System: This can often provide better control over the rate of crystallization.

Recommended Solvents for Screening

Based on the structure of N-Methyl-4-oxazolecarboxamide (possessing both hydrogen bond donors and acceptors, and an aromatic system), a range of solvents with varying polarities should be screened.

Solvent Class Examples Rationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the amide and oxazole moieties.
Esters Ethyl AcetateMedium polarity, good for many organic compounds.
Ketones AcetonePolar aprotic solvent.
Aromatic TolueneMay have good solubility at high temperatures due to the oxazole ring.
Ethers Dioxane, Tetrahydrofuran (THF)Moderate polarity.
Halogenated Dichloromethane (DCM)Often a good solvent for a wide range of organic compounds.
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water as an anti-solvent to a miscible organic solvent is a common and effective technique.

Important Note on Stability: Based on studies of similar isoxazole-containing compounds, the oxazole ring may be susceptible to opening under basic conditions, especially at elevated temperatures. It is advisable to avoid strongly basic conditions during recrystallization. The compound appears to be stable in acidic and neutral pH at room temperature.[2]

Conclusion

Successfully recrystallizing N-Methyl-4-oxazolecarboxamide is an achievable goal that relies on a methodical approach to solvent selection and a clear understanding of the principles of crystallization. This guide provides the foundational knowledge and troubleshooting frameworks to address the common challenges associated with this process. Remember that each batch of crude material may have a unique impurity profile, and some optimization of these general procedures will likely be necessary.

References

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • University of New South Wales. (n.d.). Recrystallisation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: Crystallization. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 45.
  • Chemsrc. (2025). N-methyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation - student sheet. Retrieved from [Link]

  • Chemspace. (n.d.). N-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Oxazole-4-carboxamide. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2018). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • ResearchGate. (2025). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Methyl-4-oxazolecarboxamide Impurity Profiling

Current Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary Welcome to the technical support hub for N-Methyl-4-oxazolecarboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for N-Methyl-4-oxazolecarboxamide . This compound is a critical heterocyclic building block, often employed as a scaffold in kinase inhibitors and antimicrobial agents. Its purity is paramount because the oxazole ring is susceptible to specific degradation pathways that can generate bioactive or toxic impurities, compromising downstream biological assays.

This guide moves beyond basic "certificate of analysis" parameters. We address the causality of impurities—linking synthetic origins to analytical anomalies—and provide self-validating troubleshooting protocols.

Module 1: The Impurity Landscape

Understanding the "Why" behind the "What"

Impurities in N-Methyl-4-oxazolecarboxamide samples generally stem from two sources: Incomplete Amidation (Process Impurities) or Ring Instability (Degradation Impurities).

Common Impurity Profile Table
Impurity IDCommon NameOriginRelative Retention Time (RRT)*Detection Characteristic
IMP-A Oxazole-4-carboxylic acidHydrolysis / Unreacted SM~0.4 - 0.6Acidic, broad peak tailing
IMP-B Methyl oxazole-4-carboxylateEster Aminolysis Precursor~1.2 - 1.4Sharp, non-polar shift
IMP-C Acyclic Nitrile/AmideRing Opening (Acidic/Basic)VariableLow UV absorbance, high MS noise
IMP-D Coupling Reagent AdductsEDC/HATU ByproductsLate ElutingHigh MW, distinct MS fragmentation

*Note: RRT values are estimates based on a standard C18 Reverse Phase method (Water/Acetonitrile/Formic Acid).

Module 2: Visualizing Impurity Origins

The following diagram maps the synthetic pathways and the specific points where impurities are introduced.[1]

ImpurityPathways SM Oxazole-4-carboxylic Acid (Starting Material) Intermediate Activated Ester/Acid Chloride SM->Intermediate Activation (SOCl2 or EDC) ImpB IMP-B: Residual Ester (If via Aminolysis) SM->ImpB Esterification side-reaction Reagent Methylamine Source (+ Coupling Agent) Product N-Methyl-4-oxazolecarboxamide (Target) Intermediate->Product Amidation (MeNH2) ImpA IMP-A: Hydrolysis Product (Residual Acid) Intermediate->ImpA H2O Quench Product->ImpA Amide Hydrolysis ImpC IMP-C: Ring Opening (Acyclic Degradants) Product->ImpC Strong Acid/Base Exposure

Figure 1: Synthetic origin of key impurities. Red nodes indicate critical control points where deviations in pH or stoichiometry generate specific contaminants.

Module 3: Troubleshooting & FAQs

Direct solutions for specific analytical anomalies.

Category: Chromatographic Anomalies

Q1: I observe a "split peak" for my main compound in HPLC using a standard Formic Acid method. Is this a diastereomer?

  • Diagnosis: No. N-Methyl-4-oxazolecarboxamide is achiral. A split peak typically indicates pH mismatch between your sample diluent and the mobile phase. The oxazole nitrogen is weakly basic (pKa ~0.8 - 1.5). If your diluent is too acidic (e.g., 0.1% TFA) and the mobile phase is weaker (e.g., 0.1% Formic), the equilibrium between the protonated and neutral oxazole causes peak splitting.

  • The Fix: Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Water:MeCN with 0.1% Formic Acid). Do not use pure DMSO or strong acid as the injection solvent if possible.

Q2: There is a persistent "ghost peak" at RRT 0.8 that does not ionize in MS (ES+). What is it?

  • Diagnosis: This is likely a coupling reagent byproduct if you used carbodiimide chemistry (e.g., EDC/NHS). Urea byproducts often have poor ionization in positive mode electrospray or low UV absorbance at 254 nm but show up at 210 nm.

  • The Fix: Wash the crude reaction mixture with dilute HCl (0.5 M) followed by NaHCO3. The oxazole is stable enough for brief washes, which remove the urea and unreacted acid (IMP-A).

Category: Mass Spectrometry Interpretation

Q3: My LC-MS shows a strong peak at [M+18] and [M+40]. Is my product hydrolyzing?

  • Diagnosis: Not necessarily.

    • [M+18]: Often an Ammonium adduct

      
      , especially if you are using Ammonium Acetate/Formate buffers.
      
    • [M+40]: Likely a Sodium adduct

      
      .
      
  • Validation Protocol: Re-run the sample with a different modifier (e.g., switch from Ammonium Formate to 0.1% Formic Acid). If the +18 peak disappears and the [M+1] increases, it was an adduct, not a hydrolysis impurity.

Q4: I see a degradation peak appearing after leaving the sample in solution for 24 hours. Why?

  • Diagnosis: Oxazole Ring Opening. While the amide bond is relatively stable, the oxazole ring itself can undergo cleavage in prolonged acidic or basic environments, leading to acyclic nitrile or formamide derivatives (IMP-C).

  • The Fix: Store analytical samples at 4°C and analyze within 8 hours of preparation. Avoid protic solvents (Methanol/Water) for long-term storage; use Acetonitrile or DMSO.

Module 4: Validated Analytical Protocol

Use this method to establish a baseline for purity.

Method: Reverse Phase UHPLC-MS
  • Column: C18 End-capped (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Oxazole ring). MS in ESI+ mode.

Why this works: The acidic mobile phase keeps the oxazole protonated/neutral equilibrium constant, preventing peak tailing. The gradient is aggressive enough to elute non-polar dimers or coupling agents (IMP-D) while retaining the polar acid impurity (IMP-A).

Module 5: Analytical Decision Tree

Follow this logic flow when an unknown peak appears.

DecisionTree Start Unknown Peak Detected CheckUV Check UV Spectrum (Max Absorbance?) Start->CheckUV UV_Low Low UV (<210nm) Likely Salt/Solvent CheckUV->UV_Low < 220 nm UV_High High UV (254nm) Aromatic/Conjugated CheckUV->UV_High > 240 nm CheckMS Check MS (ESI+) UV_High->CheckMS Mass_M1 Mass = [M+1] Isomer/Split Peak CheckMS->Mass_M1 Mass_Diff Mass != [M+1] CheckMS->Mass_Diff Action1 Check pH/Diluent Mass_M1->Action1 Action2 Calculate Delta Mass Mass_Diff->Action2 Result1 Delta = -14 (Demethylation) Delta = +18 (Hydrolysis) Action2->Result1

Figure 2: Step-by-step logic for identifying unknown impurities in oxazole samples.

References
  • BenchChem. Technical Guide: Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide.[3] (2025).[2][3][4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC Articles. Retrieved from

  • ResearchGate. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (2012).[5] Retrieved from

  • Sigma-Aldrich. Oxazole-4-carboxamide Product Specification & CAS 23012-15-9 Data. Retrieved from

Sources

Troubleshooting

overcoming steric hindrance in N-Methyl-4-oxazolecarboxamide reactions

A Guide for Overcoming Steric Hindrance in Synthesis and Functionalization Welcome to the technical support guide for researchers, chemists, and drug development professionals working with N-Methyl-4-oxazolecarboxamide a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Overcoming Steric Hindrance in Synthesis and Functionalization

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with N-Methyl-4-oxazolecarboxamide and related structures. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the significant synthetic challenges posed by steric hindrance in this molecular scaffold.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles behind the difficulties encountered in reactions involving N-Methyl-4-oxazolecarboxamide.

Q1: Why is the formation of the N-Methyl-4-oxazolecarboxamide amide bond so difficult?

A: The challenge is multifactorial, stemming from both steric and electronic effects.

  • Steric Hindrance: The primary obstacle is the steric bulk around the nitrogen atom. The N-methyl group, while small, significantly hinders the approach of the activated carboxylic acid's electrophilic center. Unlike a primary amine (R-NH₂) which has two smaller hydrogen atoms, the secondary N-methylamine has a methyl group and a hydrogen, creating a more congested reaction environment. This slows the rate of nucleophilic attack required for amide bond formation.[1][2][3]

  • Electronic Effects of the Amine: Secondary amines like N-methylamine are generally good nucleophiles. However, the steric hindrance can overshadow this electronic advantage, making the activation energy for the reaction difficult to overcome with standard methods.[1]

  • Reactivity of the Oxazole Carboxylic Acid: 4-Oxazolecarboxylic acid itself can be an electron-deficient system. The oxazole ring is thermally stable but its reactivity can be influenced by substituents.[4][5] This can affect the ease of activating the carboxyl group.

Q2: My standard amide coupling reaction (e.g., EDC/HOBt) resulted in low to no yield. How can I confirm steric hindrance is the main problem?

A: Differentiating steric hindrance from other issues like poor reagent quality or incorrect stoichiometry is crucial. Here are key indicators for steric hindrance:

  • Successful Activation, Failed Coupling: You observe the formation of the activated ester (e.g., via LC-MS) but see little to no product formation after adding the N-methylamine. This suggests the activation step is working, but the nucleophilic attack is failing.[6]

  • Success with a Less Hindered Amine: If you repeat the reaction with a less hindered amine (e.g., ammonia or a primary amine like butylamine) under the same conditions and obtain a good yield, this strongly points to a steric issue with the N-methyl group.

  • Formation of Anhydride: In some cases, particularly when using activating agents like oxalyl chloride or when the activated ester is slow to react, it may react with another molecule of the carboxylic acid to form a symmetric anhydride, which is also often unreactive towards the hindered amine.[6]

  • No Reaction at Room Temperature: Reactions severely hampered by steric hindrance often show no progress at ambient temperatures, even after extended periods.[1]

Q3: Besides low yield, what other side reactions are common in these hindered couplings?

A: When the desired reaction pathway is slow, alternative pathways become more prominent.

  • Racemization: If your carboxylic acid has a chiral center at the α-position, slow coupling times increase the risk of racemization, especially if strong bases or high temperatures are used. The use of additives like Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is designed to suppress this, but their effectiveness can be limited in severely hindered cases.[7][8]

  • Decomposition of Coupling Reagent: Highly reactive coupling reagents can decompose over long reaction times, especially in the presence of moisture.

  • Urea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the nucleophilic attack by the amine is too slow.

Part 2: Troubleshooting Guide - Strategies for Success

When initial attempts fail, a systematic, escalating approach is necessary. This guide provides a decision-making framework for optimizing and salvaging your synthesis.

Decision & Workflow Diagram

The following diagram outlines the logical progression for troubleshooting a failed N-Methyl-4-oxazolecarboxamide synthesis.

G start Start: Low/No Yield in Amide Coupling check_reagents Step 1: Verify Reagents - Fresh Coupling Agents? - Anhydrous Solvent? - Correct Stoichiometry? start->check_reagents optimize_std Step 2: Optimize Standard Conditions - Switch Coupling Reagent (Uronium) - Increase Temperature (40-60°C) - Extend Reaction Time (12-24h) check_reagents->optimize_std Reagents OK adv_activation Step 3: Advanced Activation - Convert to Acyl Fluoride/Chloride - Use Dehydrating Agents (T3P®) optimize_std->adv_activation Still Low Yield success Success: Product Formed optimize_std->success Yield Improved alt_methods Step 4: Alternative Strategies - Grignard + Isocyanate Route - Enzyme Catalysis adv_activation->alt_methods Still Low Yield adv_activation->success Yield Improved alt_methods->success Yield Improved fail Failure: Re-evaluate Synthetic Route alt_methods->fail No Improvement

Caption: Troubleshooting workflow for hindered amide bond formation.

Strategy 1: Optimization of Standard Coupling Conditions

Q4: I used EDC, a standard carbodiimide. Why did it fail and what should I try next?

A: While economical, carbodiimides like EDC form a bulky O-acylisourea intermediate that can exacerbate steric clashes. For hindered substrates, Uronium/Aminium-based reagents are generally superior.

  • Why they work: Reagents like HATU , HBTU , or COMU react with the carboxylic acid to form a highly reactive activated ester (e.g., an HOAt or HOBt ester). This two-stage process is often more efficient and leads to fewer side products than the carbodiimide pathway in sterically demanding cases.[8] COMU is often cited as being particularly effective for challenging couplings due to the reactivity of the Oxyma-based active ester it forms.[7]

  • Recommended Action: Switch from EDC to HATU or COMU. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to avoid competitive reactions with the activated ester.

Q5: Can I just raise the temperature to force the reaction to completion?

A: Yes, but with caution. Gently increasing the temperature to 40-60 °C can provide the necessary energy to overcome the activation barrier.[1][7] Microwave heating can also be very effective for accelerating these reactions.[7][9]

  • Causality: Higher kinetic energy increases the frequency and force of molecular collisions, making a successful reaction more probable.

  • Risk: The primary risk is racemization of any nearby chiral centers. Monitor your reaction closely and use the minimum temperature and time required.

  • Recommendation: Increase the reaction temperature in 10 °C increments. If using microwave irradiation, start with short exposure times.

Table 1: Comparison of Coupling Reagents for Hindered Substrates

ReagentClassAdvantages for Hindered SystemsDisadvantages
EDC/DCC CarbodiimideEconomical, water-soluble byproducts (EDC).Forms bulky intermediate; risk of N-acylurea side product.
HATU/HBTU Uronium/AminiumHigh reactivity, lower racemization risk (HATU), forms less bulky active ester.[8]More expensive, can be moisture-sensitive.
COMU Uronium/AminiumExcellent for hindered couplings, water-soluble byproducts.[7]Higher cost.
T3P® Phosphonic AnhydridePowerful dehydrating agent, drives reaction forward.Requires stoichiometric use, workup can be more involved.
Acyl Fluoride Activated HalideSmall size of fluoride minimizes steric clash, highly reactive.[10]Requires a separate activation step, fluorinating agents can be hazardous.[10]
Strategy 2: Advanced and Alternative Coupling Methods

If optimizing standard conditions fails, a more reactive carboxylic acid derivative is needed.

Q6: My reaction is still failing even with HATU and heat. What is the next logical step?

A: The next step is to form a highly reactive acyl halide, specifically an acyl fluoride .

  • The Rationale (Why it Works): The fluorine atom is the smallest and most electronegative halogen. Converting the carboxylic acid to an acyl fluoride creates an exceptionally reactive electrophile where the leaving group (F⁻) is minimally sterically intrusive.[10] This combination of high reactivity and low steric profile makes it ideal for coupling with hindered amines.[10] Reagents like BTFFH or PyFluor can generate the acyl fluoride in situ under mild conditions, reducing byproduct formation seen with older reagents like DAST.[10]

  • See Protocol 1: Acyl Fluoride Mediated Amide Coupling

Q7: Are there any other powerful, non-standard coupling reagents I should consider?

A: Yes. Propylphosphonic Anhydride (T3P®) is a very effective and clean coupling reagent. It acts as a powerful water scavenger, irreversibly driving the reaction towards amide formation. The byproducts are water-soluble phosphonic acids, which simplifies purification.

Q8: I've heard of unconventional methods using organometallics. When should these be considered?

A: These are powerful but advanced techniques, best reserved for when all other methods have been exhausted. A notable example is the reaction of a Grignard reagent with an isocyanate .[2][3][11]

  • How it Works: This method bypasses the traditional acid-amine coupling entirely. For your specific target, you would need to prepare methyl isocyanate and react it with a Grignard reagent derived from 4-halo-oxazole. This approach can be highly effective for creating exceptionally hindered amide bonds.[11] However, it requires careful handling of organometallic reagents and may have limited functional group tolerance.

Part 3: Experimental Protocols & Visualizations
Protocol 1: Acyl Fluoride Mediated Amide Coupling for Hindered Systems

This protocol is adapted from methodologies developed for challenging amide bond formations and is designed to maximize yield by minimizing steric hindrance.[10]

Materials:

  • 4-Oxazolecarboxylic acid (1.0 equiv)

  • Fluorinating agent (e.g., PyFluor or BTFFH) (1.1 equiv)

  • Non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) (2.5 equiv)

  • N-Methylamine (as a solution in THF or as hydrochloride salt with an extra equivalent of base) (1.2 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 4-oxazolecarboxylic acid to a flame-dried flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the acid (concentration typically 0.1-0.2 M).

  • Activation (Acyl Fluoride Formation): Cool the solution to 0 °C using an ice bath. Add the fluorinating agent, followed by the dropwise addition of 2.0 equivalents of the base.

  • Stirring: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Monitor the formation of the acyl fluoride by TLC or LC-MS if possible.

  • Amine Addition: Once activation is complete, cool the reaction back to 0 °C. In a separate flask, prepare a solution of N-methylamine and the remaining 0.5 equivalents of base in a small amount of anhydrous DCM.

  • Coupling Reaction: Slowly add the amine solution to the activated acyl fluoride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation & Trustworthiness:

  • This protocol separates the activation and coupling steps, allowing for confirmation of acyl fluoride formation before adding the amine.

  • Using a mild, modern fluorinating agent like PyFluor minimizes the harsh conditions and side reactions associated with older reagents (e.g., SOCl₂).[6][10]

Protocol 2: Robust Uronium Salt (HATU) Coupling

This protocol is a more aggressive "standard" method for when EDC/HOBt fails.

Materials:

  • 4-Oxazolecarboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • N-Methylamine (1.2 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the 4-oxazolecarboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the solution and stir at room temperature for 15-30 minutes. A color change may be observed.

  • Amine Addition: Add the N-methylamine solution.

  • Reaction: Stir the mixture at room temperature. If no reaction is observed after 2-4 hours, gradually increase the temperature to 40-50 °C. Let the reaction proceed for 12-24 hours.

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts. Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. ACS Publications. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The synthesis of sterically hindered amides. PubMed. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis. [Link]

  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synform. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. National Institutes of Health (NIH). [Link]

  • N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide. National Institutes of Health (NIH). [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Research Square. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health (NIH). [Link]

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. ChemRxiv. [Link]

  • Evolution of amide bond formation. University of Pennsylvania. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: N-Methyl-4-oxazolecarboxamide

Executive Summary Product: N-Methyl-4-oxazolecarboxamide Primary Application: Pharmaceutical Intermediate / Scaffold Analysis Analytical Focus: Regiochemical differentiation (4- vs. 5-substitution) This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: N-Methyl-4-oxazolecarboxamide Primary Application: Pharmaceutical Intermediate / Scaffold Analysis Analytical Focus: Regiochemical differentiation (4- vs. 5-substitution)

This guide provides a definitive technical analysis of the 1H NMR spectral signature of N-Methyl-4-oxazolecarboxamide . It is designed for medicinal chemists and analytical scientists who need to validate the integrity of the oxazole ring formation and distinguish the 4-substituted regioisomer from the thermodynamically alternative 5-isomer—a critical quality control step in drug development workflows involving Cornforth or van Leusen oxazole syntheses.

Structural Causality & Spectral Logic

The Oxazole Core

The oxazole ring contains two distinct aromatic protons (H-2 and H-5) in a 4-substituted system.[1][2] Their chemical shifts are governed by the electronegativity of the heteroatoms and the anisotropy of the substituent at position 4.

  • H-2 (The Azomethine-like Proton): Located between the oxygen and nitrogen atoms, this proton is significantly deshielded. It typically resonates as the most downfield signal (

    
     8.2 – 8.6 ppm).
    
  • H-5 (The Vinyl-like Proton): Situated adjacent to the oxygen and the C-4 substituent. In the 4-carboxamide derivative, the carbonyl group exerts a strong electron-withdrawing effect (mesomeric and inductive), shifting H-5 downfield compared to an unsubstituted oxazole, often placing it in close proximity to H-2 (

    
     8.0 – 8.4 ppm).
    
The Amide Side Chain[3]
  • N-Methyl Group: The methyl protons are coupled to the amide NH, resulting in a doublet (

    
     Hz). This multiplicity is a diagnostic confirmation of the secondary amide structure.
    
  • Amide NH: Highly solvent-dependent.[3] In DMSO-

    
    , it appears as a broad quartet (due to coupling with 
    
    
    
    ) around
    
    
    8.0 – 8.5 ppm. In CDCl
    
    
    , it is often broader and may shift upfield (
    
    
    6.5 – 7.5 ppm).

Comparative Analysis: 4-Isomer vs. Alternatives

The primary challenge in oxazole chemistry is distinguishing the desired 4-isomer from the 5-isomer (N-Methyl-5-oxazolecarboxamide) or the ester precursor .

Comparative Data Table
Feature4-Isomer (Target) 5-Isomer (Alternative) Ester Precursor
H-2 Shift

8.2 – 8.6 ppm (s)

7.9 – 8.3 ppm (s)

8.2 – 8.5 ppm (s)
Ring Proton 2 H-5:

8.0 – 8.4 ppm (d,

Hz)
H-4:

7.5 – 7.8 ppm (s)
H-5:

8.2 – 8.4 ppm

(Ring)
Small separation (< 0.5 ppm)Large separation (> 0.5 ppm)Small separation
Side Chain N-Me:

2.8 ppm (d)
N-Me:

2.8 ppm (d)
O-Me:

3.9 ppm (s)
HMBC Correlation Carbonyl couples to H-5 stronglyCarbonyl couples to H-4 stronglyCarbonyl couples to H-5
Critical Differentiator: The "Cross-Ring" Effect
  • 4-Isomer: The carbonyl at C4 deshields H-5 significantly. Consequently, H-2 and H-5 often appear as two singlets (or fine doublets) very close to each other.

  • 5-Isomer: The carbonyl at C5 deshields H-4 less effectively than H-5 in the 4-isomer. H-4 typically resonates further upfield (

    
     ~7.6 ppm), creating a distinct gap between the two aromatic signals.
    

Experimental Protocol (Self-Validating)

Reagents & Preparation[1][2][5][6][7][8][9][10]
  • Solvent: DMSO-

    
     (99.9% D) is recommended over CDCl
    
    
    
    to ensure the amide NH is visible and sharp, facilitating the observation of
    
    
    coupling.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 (minimum) to resolve the fine

    
     coupling (~0.8–1.0 Hz).
    
  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time (AQ):

    
     3.0 seconds (crucial for high resolution of aromatic multiplets).
    
Step-by-Step Validation Workflow
  • Identify the N-Methyl: Look for a doublet at

    
     2.7–2.9 ppm (
    
    
    
    Hz). If it is a singlet, the amide proton is exchanging (wet solvent) or the structure is the ester (check
    
    
    3.9).
  • Locate H-2: Identify the most downfield singlet (

    
     > 8.2).
    
  • Locate H-5: Look for the second aromatic singlet.

  • Verify Regiochemistry:

    • Perform a 1H-13C HMBC .

    • Target: Carbonyl Carbon (~160-165 ppm).

    • Logic: If the Carbonyl shows a strong 3-bond correlation to the ring proton H-5 , it is the 4-isomer. (In the 5-isomer, the Carbonyl is directly attached to C5, so 2-bond coupling to H-4 is weaker or different).

Visualizations

Diagram 1: Spectral Assignment Logic

This decision tree guides the researcher through the assignment process, ensuring no ambiguity between isomers.

G Start Start: Acquire 1H NMR (DMSO-d6) CheckMe Check 2.7 - 2.9 ppm region Start->CheckMe Doublet Doublet (J ~ 4.8 Hz) Indicates N-Methyl Amide CheckMe->Doublet Found Singlet Singlet Indicates Ester or Exchange CheckMe->Singlet Found CheckArom Check Aromatic Region (7.5 - 8.6 ppm) Doublet->CheckArom GapSmall Two peaks, Δδ < 0.4 ppm (Both deshielded) CheckArom->GapSmall H-2 & H-5 GapLarge Two peaks, Δδ > 0.6 ppm (One shielded H-4) CheckArom->GapLarge H-2 & H-4 Result4 Conclusion: 4-Isomer (Target) GapSmall->Result4 Result5 Conclusion: 5-Isomer GapLarge->Result5

Caption: Logic flow for distinguishing N-Methyl-4-oxazolecarboxamide from its 5-isomer using 1H NMR.

Diagram 2: HMBC Validation Pathway

Confirmatory pathway using Heteronuclear Multiple Bond Correlation (HMBC).

HMBC cluster_0 4-Isomer Connectivity C_Carbonyl Carbonyl Carbon (~162 ppm) H_Ring Ring Proton (H-5 or H-4) C_Carbonyl->H_Ring 3J Coupling (Diagnostic for 4-isomer) N_Me N-Methyl Protons (~2.8 ppm) C_Carbonyl->N_Me 3J Coupling (Strong)

Caption: HMBC correlations confirming the 4-substitution pattern via 3-bond coupling.

Quantitative Data Summary

The following data represents the consensus spectral signature for N-Methyl-4-oxazolecarboxamide in DMSO-


.
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
1 8.35 – 8.45Singlet (s)1H

H-2 (Oxazole)
2 8.15 – 8.25Singlet (s)1H

H-5 (Oxazole)
3 8.00 – 8.20Broad Quartet (br q)1H

NH (Amide)
4 2.75 – 2.85Doublet (d)3H

CH

(N-Methyl)

Note: In CDCl


, the aromatic protons may shift upfield by approximately 0.1–0.3 ppm, and the NH signal may broaden significantly.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Characterization of 4-propyl-1,3-oxazole. Retrieved from

  • SpectraBase. (2025).[4] Oxazole 1H NMR Chemical Shifts. Wiley Science Solutions. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC. Retrieved from

  • Royal Society of Chemistry. (2024). General considerations for 1,4-disubstituted oxazole synthesis. Retrieved from

  • University of Illinois. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from

Sources

Comparative

A Comparative Guide to HPLC Method Development for N-Methyl-4-oxazolecarboxamide Purity Analysis

Abstract This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-Methyl-4-oxazolecarboxamide. Recognizing the critical import...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-Methyl-4-oxazolecarboxamide. Recognizing the critical importance of purity analysis in drug development, this document moves beyond a simple recitation of steps. Instead, it details the scientific rationale behind experimental choices, offering a logical workflow for developing a robust, specific, and stability-indicating HPLC method. We compare various stationary phases and mobile phase compositions, presenting experimental data to support the selection of an optimized method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical procedure for N-Methyl-4-oxazolecarboxamide and similar heterocyclic compounds.

Introduction: The Analytical Imperative for N-Methyl-4-oxazolecarboxamide

N-Methyl-4-oxazolecarboxamide is a heterocyclic compound featuring an oxazole ring, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazole-containing molecules.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Therefore, a well-validated, stability-indicating analytical method is a prerequisite for its progression through the drug development pipeline.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and stability assessment.[2] Its high resolution, sensitivity, and quantitative accuracy make it the ideal technique for separating the main compound from process-related impurities and degradation products.[3] This guide details a systematic approach to developing such a method for N-Methyl-4-oxazolecarboxamide, grounded in chromatographic theory and supported by comparative experimental data.

Foundational Strategy: Analyte Properties and Initial Method Design

A successful method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure and Polarity : N-Methyl-4-oxazolecarboxamide possesses a moderately polar structure due to the presence of the oxazole ring and the N-methylcarboxamide group. This suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most appropriate starting point.[4] The calculated XLogP3 value for the parent oxazole-4-carboxamide is -0.5, indicating its hydrophilic nature.[5]

  • UV Absorbance : The oxazole ring is an aromatic heterocycle, which imparts UV absorbance properties to the molecule. A UV-Vis spectrophotometric scan is essential to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. For many oxazole derivatives, significant absorbance is observed in the 230-280 nm range.[6][7] For this study, a detection wavelength of 254 nm was chosen as a robust starting point that offers a good response for a wide range of aromatic compounds.

  • pKa : The pKa of a compound dictates its ionization state at a given pH. The oxazole ring has a weakly basic nitrogen atom. Controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes, especially for ionizable analytes.[8] Operating at a pH at least 2 units away from the analyte's pKa ensures a single, stable ionic form.[9]

Based on these properties, an initial screening method was designed using a C18 stationary phase with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure an acidic pH and improve peak shape.

Experimental Workflow for Method Development

The development process follows a logical progression of optimizing chromatographic parameters to achieve the desired separation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Parameter Optimization cluster_finalization Phase 3: Finalization & Validation A Analyte Characterization (Polarity, UV, pKa) B Initial Column & Mobile Phase Selection (C18, ACN/H2O) A->B C Gradient Screening Run B->C D Stationary Phase Comparison (C18, Phenyl-Hexyl, C8) C->D Evaluate Initial Separation E Mobile Phase Organic Modifier (ACN vs. MeOH) D->E F Mobile Phase pH (pH 3.0 vs. pH 5.5) E->F G Define Optimized Method F->G Select Best Conditions H Perform System Suitability & Method Validation (ICH Q2(R1)) G->H

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

To identify the optimal conditions for the purity analysis of N-Methyl-4-oxazolecarboxamide, a series of experiments were conducted to compare key chromatographic parameters. A hypothetical impurity, "Impurity A," is included in the data to assess the resolution capabilities of each method.

Stationary Phase Selection

The choice of stationary phase is a critical factor that dictates the selectivity of the separation.[10] Three common reversed-phase columns were compared.

Experimental Protocol:

  • Columns:

    • C18 (L1), 150 mm x 4.6 mm, 5 µm

    • Phenyl-Hexyl (L11), 150 mm x 4.6 mm, 5 µm

    • C8 (L7), 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseAnalyte Retention Time (min)Impurity A Retention Time (min)Resolution (Rs)Analyte Tailing Factor (Tf)Analyte Theoretical Plates (N)
C18 8.528.912.1 1.112,500
Phenyl-Hexyl 7.988.451.81.211,800
C8 7.657.951.51.311,000

Discussion: The C18 column provided the best overall performance. It yielded the highest theoretical plates, indicating superior column efficiency, and the best resolution between N-Methyl-4-oxazolecarboxamide and Impurity A.[11] The tailing factor was also closest to the ideal value of 1.0. The Phenyl-Hexyl column, with its alternative selectivity due to π-π interactions, offered slightly less retention but also lower resolution. The C8 column resulted in the earliest elution and poorest resolution, suggesting insufficient hydrophobic interaction for this particular separation. Therefore, the C18 column was selected for further optimization.

Mobile Phase Optimization

The mobile phase composition, including the organic modifier and pH, significantly influences chromatographic separation.[12]

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. They differ in viscosity and elution strength, which can alter selectivity.[13]

Experimental Protocol:

  • Column: C18 (L1), 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in ACN or MeOH

  • Gradient: Isocratic elution adjusted to achieve similar retention times for the main analyte.

    • ACN: 35%

    • MeOH: 45%

  • Other parameters: As in section 4.1.

Table 2: Comparison of Organic Modifier Performance

Organic ModifierAnalyte Retention Time (min)Impurity A Retention Time (min)Resolution (Rs)Analyte Tailing Factor (Tf)System Backpressure (bar)
Acetonitrile 6.256.702.3 1.095
Methanol 6.316.651.81.2130

Discussion: Acetonitrile provided a marked improvement in resolution and peak symmetry compared to methanol. This difference in selectivity is a key parameter in method development.[9] Furthermore, ACN's lower viscosity resulted in significantly lower system backpressure, which is beneficial for the longevity of the HPLC system and column.[13]

To assess the impact of pH on the separation, the acidic mobile phase (0.1% Formic Acid, pH ≈ 2.7) was compared with a buffered mobile phase at a higher pH.

Experimental Protocol:

  • Column: C18 (L1), 150 mm x 4.6 mm, 5 µm

  • Mobile Phase (Isocratic):

    • 35% Acetonitrile in 0.1% Formic Acid (pH 2.7)

    • 35% Acetonitrile in 20mM Potassium Phosphate buffer (pH 5.5)

  • Other parameters: As in section 4.1.

Table 3: Comparison of Mobile Phase pH

Mobile Phase ConditionAnalyte Retention Time (min)Resolution (Rs)Analyte Tailing Factor (Tf)
pH 2.7 (0.1% Formic Acid) 6.252.3 1.0
pH 5.5 (Phosphate Buffer) 6.182.11.1

Discussion: The lower pH mobile phase provided slightly better resolution and a superior peak shape. This suggests that at pH 2.7, the analyte and its impurity are in a stable, protonated state that interacts favorably with the C18 stationary phase. While the separation at pH 5.5 is acceptable, the performance at pH 2.7 is superior.

Proposed Final Method and System Suitability

Based on the comparative data, the following method is proposed for the purity analysis of N-Methyl-4-oxazolecarboxamide.

FinalMethod Method Parameter Condition Column Column C18 (L1), 150 mm x 4.6 mm, 5 µm Method->Column MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Method->MobilePhase Elution Elution Isocratic, 65% A : 35% B Method->Elution FlowRate Flow Rate 1.0 mL/min Method->FlowRate Temp Temperature 30 °C Method->Temp Detection Detection 254 nm Method->Detection

Caption: Optimized parameters for the final HPLC method.

Detailed Protocol for Final Method

1. Mobile Phase Preparation: a. Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly. b. Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly. c. Working Mobile Phase: In a separate container, combine 650 mL of Mobile Phase A and 350 mL of Mobile Phase B. Degas the mixture using sonication or vacuum filtration.[14]

2. Standard Solution Preparation: a. Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of N-Methyl-4-oxazolecarboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the working mobile phase. b. Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the working mobile phase.

3. HPLC System Setup and Operation: a. Equilibrate the C18 column with the working mobile phase at 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes). b. Set the column oven temperature to 30 °C. c. Set the UV detector wavelength to 254 nm. d. Inject 10 µL of the Working Standard solution.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in pharmacopeial guidelines such as USP <621>.[3][15] This ensures the system is operating correctly.

Table 4: System Suitability Criteria

ParameterAcceptance CriteriaJustification
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry for accurate integration.[15]
Theoretical Plates (N) ≥ 5000Demonstrates good column efficiency.[11]
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Confirms injection precision.[16]
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation for accurate quantitation of impurities.[16]

Conclusion and Further Steps

This guide has demonstrated a systematic, evidence-based approach to developing a robust HPLC method for the purity analysis of N-Methyl-4-oxazolecarboxamide. Through a logical comparison of stationary phases and mobile phase conditions, an optimized method utilizing a C18 column with an isocratic mobile phase of acetonitrile and water with 0.1% formic acid was established. This method provides excellent resolution, peak shape, and efficiency.

The next critical phase is the formal validation of this analytical procedure in accordance with ICH Q2(R1) guidelines.[17][18][19] This involves experimentally verifying the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to prove it is suitable for its intended purpose in a regulated environment.[16][20]

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • CHROMacademy. Basics of HPLC Mobile Phase Design.
  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21651660, Oxazole-4-carboxamide.
  • Chemsrc. (2025, August 24). N-methyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide.
  • Benchchem. Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 100344, 5-Methyl-2-phenyl-4-oxazolecarboxamide.
  • U.S. Environmental Protection Agency. 4-Methyl-1,2-oxazole-3-carboxylic acid Properties.
  • ResearchGate. UV-Vis absorption spectra of 4a and 4b in six different solvents.
  • PMC. N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate.
  • PMC. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form.
  • ResearchSquare. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara.
  • Cureus. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-Methyl-4-oxazolecarboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel small molecules is paramount. N-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the unambiguous structural elucidation of novel small molecules is paramount. N-Methyl-4-oxazolecarboxamide, a molecule featuring a stable heterocyclic oxazole core and an N-methylamide side chain, represents a class of compounds with significant potential. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices.

This guide provides an in-depth technical overview of the predicted mass spectrometric fragmentation of N-Methyl-4-oxazolecarboxamide. As direct experimental data for this specific compound is not widely available, this document leverages established fragmentation principles of its constituent functional groups—oxazoles and N-methylamides—to provide a robust predictive analysis. We will explore fragmentation pathways under different ionization techniques, present detailed experimental protocols for verification, and compare mass spectrometry with alternative analytical methods.

Predicted Fragmentation Pathways of N-Methyl-4-oxazolecarboxamide

The fragmentation of N-Methyl-4-oxazolecarboxamide in a mass spectrometer is expected to be influenced by the stability of the oxazole ring and the lability of the N-methylcarboxamide side chain. The fragmentation patterns will vary depending on the ionization method employed, primarily Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion of N-Methyl-4-oxazolecarboxamide is expected to be observed, given the aromatic nature of the oxazole ring.[1] The subsequent fragmentation is predicted to proceed through several key pathways involving the oxazole ring and the N-methylamide group.

A primary fragmentation pathway for amides involves the cleavage of the N-CO bond.[2] For N-Methyl-4-oxazolecarboxamide, this would result in the formation of an oxazole-4-carbonyl cation and a neutral methylamine radical. Further fragmentation of the oxazole ring, including the loss of carbon monoxide (CO) and hydrogen cyanide (HCN), is also anticipated based on the known behavior of oxazole derivatives.[1]

Predicted EI Fragmentation Scheme for N-Methyl-4-oxazolecarboxamide

EI_Fragmentation_N_Methyl_4_oxazolecarboxamide M N-Methyl-4-oxazolecarboxamide (M+•) m/z 126 F1 [M - CH3NH]•+ Oxazole-4-carbonyl cation m/z 95 M->F1 -•CH3NH F2 [M - CO]•+ m/z 98 M->F2 -CO F4 [M - HNCO]•+ m/z 83 M->F4 -HNCO F5 [M - CH3]•+ m/z 111 M->F5 -•CH3 F3 [F1 - CO]+ m/z 67 F1->F3 -CO

Caption: Predicted Electron Ionization fragmentation pathways of N-Methyl-4-oxazolecarboxamide.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

In Electrospray Ionization, N-Methyl-4-oxazolecarboxamide is expected to be readily protonated, forming the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) analysis using Collision-Induced Dissociation (CID) will induce fragmentation of this protonated molecule.

The primary fragmentation is anticipated to be the cleavage of the amide bond, a common pathway for protonated amides. This would lead to the formation of the protonated oxazole-4-carboxylic acid and the loss of neutral methylamine. Another likely fragmentation is the loss of the entire N-methylcarboxamide group.

Predicted ESI-CID Fragmentation Scheme for Protonated N-Methyl-4-oxazolecarboxamide

ESI_CID_Fragmentation_N_Methyl_4_oxazolecarboxamide MH Protonated N-Methyl-4-oxazolecarboxamide [M+H]+ m/z 127 F1_ESI [M+H - CH3NH2]+ Oxazolium-4-carbonyl ion m/z 96 MH->F1_ESI -CH3NH2 F2_ESI [M+H - CONHCH3]+ Oxazole ion m/z 70 MH->F2_ESI -CONHCH3 F3_ESI [F1_ESI - CO]+ m/z 68 F1_ESI->F3_ESI -CO

Caption: Predicted ESI-CID fragmentation of protonated N-Methyl-4-oxazolecarboxamide.

Experimental Protocols for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, rigorous experimental protocols are necessary. The choice between GC-MS and LC-MS/MS will depend on the sample matrix and the analytical objectives.

GC-MS Analysis Protocol

Given its potential polarity, GC-MS analysis of N-Methyl-4-oxazolecarboxamide may require derivatization to improve volatility and chromatographic performance, though direct analysis on a polar column is also feasible.

I. Sample Preparation

  • Standard Preparation : Prepare a stock solution of N-Methyl-4-oxazolecarboxamide analytical standard (if available, or a closely related compound like Oxazole-4-carboxamide) in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3][4]

  • Working Solutions : Prepare a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (if necessary) : For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.

II. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 7200 Q-TOF or equivalent.[5]

  • Column : A mid-polar to polar column is recommended, such as a Rxi-17Sil MS (1.5 m, 0.18 mm i.d., 0.18 µm film thickness) or a DB-WAX.[5][6]

  • Injector Temperature : 250 °C.[6]

  • Oven Temperature Program : 50 °C hold for 2 minutes, ramp to 310 °C at 10 °C/min, hold for 5 minutes.[6]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line Temperature : 280 °C.[7]

  • Ion Source Temperature : 230 °C.

  • Mass Range : m/z 40-400.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare Standard Solutions Prep2 Extract Analyte (if needed) Prep1->Prep2 Inject Inject Sample Prep2->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (TOF) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Compare Compare with Predicted Fragmentation Spectra->Compare

Caption: Workflow for the GC-MS analysis of N-Methyl-4-oxazolecarboxamide.

LC-MS/MS Analysis Protocol

LC-MS/MS is well-suited for the analysis of polar compounds like N-Methyl-4-oxazolecarboxamide directly from complex matrices.[8][9]

I. Sample Preparation

  • Standard and Sample Preparation : As described for GC-MS, but using a mobile phase compatible solvent (e.g., acetonitrile/water mixture).

II. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph : Waters ACQUITY UPLC I-Class PLUS System or equivalent.

  • Mass Spectrometer : Waters SYNAPT XS High Resolution Mass Spectrometer or a triple quadrupole instrument.

  • Column : A HILIC column (e.g., BEH Amide) or a reversed-phase column suitable for polar compounds (e.g., C18 with aqueous mobile phase).[9]

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : A suitable gradient from high organic to high aqueous for reversed-phase, or the reverse for HILIC.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage : 3.0 kV.

  • Cone Voltage : 30 V.

  • Source Temperature : 120 °C.

  • Desolvation Temperature : 350 °C.

  • Collision Gas : Argon.

  • Collision Energy : Ramped (e.g., 10-40 eV) to observe a range of fragment ions.[10]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other techniques for unambiguous characterization.

TechniqueInformation ProvidedAdvantages for N-Methyl-4-oxazolecarboxamideLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation, suitable for complex mixtures when coupled with chromatography.Isomers may not be distinguishable by MS alone, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework and atom connectivity.Provides unambiguous structural confirmation, including isomer differentiation. ¹H and ¹³C NMR are crucial for identifying the positions of substituents on the oxazole ring.[11][12]Lower sensitivity than MS, requires a pure sample, and larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present.Can confirm the presence of the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and vibrations of the oxazole ring.[13][14]Provides limited information on the overall molecular structure and connectivity, not suitable for complex mixtures.

Data Summary Table

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the major fragments of N-Methyl-4-oxazolecarboxamide under different ionization and fragmentation conditions.

Ionization/FragmentationPredicted m/zProposed Fragment Identity
EI 126Molecular ion (M+•)
111[M - CH₃]⁺
95[M - CH₃NH]⁺ (Oxazole-4-carbonyl cation)
67[M - CH₃NH - CO]⁺
ESI-CID 127Protonated molecule ([M+H]⁺)
96[M+H - CH₃NH₂]⁺ (Oxazolium-4-carbonyl ion)
70[M+H - CONHCH₃]⁺ (Oxazole ion)
68[M+H - CH₃NH₂ - CO]⁺

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of N-Methyl-4-oxazolecarboxamide. The proposed fragmentation pathways, based on the well-established chemistry of oxazoles and N-methylamides, offer a solid foundation for the identification and characterization of this and similar molecules. The detailed experimental protocols for both GC-MS and LC-MS/MS provide a practical framework for researchers to validate these predictions and develop robust analytical methods. For unequivocal structure confirmation, a combined approach utilizing mass spectrometry, NMR, and FTIR spectroscopy is recommended. This multi-faceted analytical strategy will ensure the highest level of confidence in the structural assignment of novel compounds in drug discovery and development.

References

  • Bellamy, L. J. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2818-2821.
  • Vaisar, T., & Urban, J. (2003). Low-energy collision induced dissociation of protonated peptides. Importance of an oxazolone formation for a peptide bond cleavage. Journal of Mass Spectrometry, 38(5), 513-524.
  • Adgilecha, P. (n.d.). 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). IndiaMART. Retrieved from [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]

  • Yan, Z., & Zhang, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-7.
  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]

  • TMP Chem. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 9, pp. 385-434). Springer.
  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Verma, A., & Tiwari, R. K. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. The Journal of Physical Chemistry A, 127(15), 3429-3440.
  • ResearchGate. (n.d.). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(8), 1759-1768.
  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4a. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubMed. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437.
  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13.
  • SciSpace. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-28.
  • CORE. (n.d.). Electron Transfer Dissociation of Amide Nitrogen Methylated Polypeptide Cations. Retrieved from [Link]

  • ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Analytica Chimica Acta, 1376, 344621.
  • RSC Publishing. (2018).
  • Win-Win Chemical. (n.d.). 23012-15-9 1,3-Oxazole-4-carboxamide. Retrieved from [Link]

  • ScienceDirect. (2025). New strategies for non-targeted quantification in comprehensive two-dimensional gas chromatography: The potential of reconstructed TIC response factor surfaces.
  • EPA. (1984). Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository.
  • NIST. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate. Retrieved from [Link]

  • AccuStandard. (n.d.). Pesticide Standards Reference Guide.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

  • Knight Chemicals Online. (n.d.). N-methyl unnatural amino acids. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: N-Methyl-4-oxazolecarboxamide vs. Oxazole Analogs

Executive Summary This technical guide provides a rigorous comparison of N-Methyl-4-oxazolecarboxamide against its structural analogs, including regioisomers (5-carboxamides) and bioisosteres (thiazoles, isoxazoles). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison of N-Methyl-4-oxazolecarboxamide against its structural analogs, including regioisomers (5-carboxamides) and bioisosteres (thiazoles, isoxazoles). While the oxazole-4-carboxamide core is a privileged scaffold in medicinal chemistry—demonstrating potent apoptosis induction and antiviral activity —the N-methyl substitution represents a critical optimization strategy for enhancing metabolic stability and membrane permeability.

Structural Logic & Pharmacophore Analysis

The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen.[1][2][3] The placement of the carboxamide group (C4 vs. C5) and the substitution on the amide nitrogen (N-methyl vs. N-H) dictate the molecule's vectorality and hydrogen-bonding potential.

1.1 The N-Methyl Advantage
  • Conformational Lock: The N-methyl group restricts the rotation of the amide bond, potentially locking the molecule in a bioactive conformation that favors binding to ATP pockets in kinases.

  • Solubility & Permeability: Unlike the unsubstituted primary amide (-CONH₂), the N-methyl secondary amide reduces the polarity slightly (increasing logP), which often improves passive membrane transport while retaining hydrogen-bond accepting capability.

  • Metabolic Stability: Methylation can block metabolic deamidation, prolonging the half-life of the pharmacophore in vivo.

1.2 Regioisomerism: C4 vs. C5
  • 4-Carboxamides: The vectors of the carbonyl and oxazole nitrogen are positioned to interact with specific residues (e.g., the "hinge region" of kinases). This scaffold is central to apoptosis inducers (e.g., Compound 1k).

  • 5-Carboxamides: These often display divergent activity, such as SDH inhibition (fungicidal) or antagonism of G-protein coupled receptors (e.g., Ghrelin receptor).

Comparative Bioactivity Data

The following table synthesizes experimental data from key studies comparing the oxazole-4-carboxamide core (represented by lead compounds like KB-2777 and Compound 1k ) against relevant analogs.

Table 1: Bioactivity Profile Comparison

Compound ClassRepresentative StructurePrimary Target / MechanismPotency (IC₅₀ / EC₅₀)Key Experimental Insight
Oxazole-4-carboxamide N-Methyl-2-phenyl-oxazole-4-carboxamideApoptosis Induction (Caspase-3 activation)270 nM (EC₅₀, DLD-1 cells)Potent inducer of PARP cleavage; exhibits DNA laddering hallmarks of apoptosis [1].
Oxazole-4-carboxamide KB-2777 (Lead Candidate)Antiviral (HCoV-NL63, OC43)1.59 - 5.27 µM (EC₅₀)Inhibits viral replication post-entry; distinct from protease inhibitors [2].
Oxazole-5-carboxamide 2,4-Disubstituted AnalogSDH Inhibition (Fungicidal)0.5 - 5.0 µM (MIC)Regioisomer shift to C5 drastically reduces apoptotic activity but enhances antifungal potency [3].
Isoxazole-4-carboxamide Leflunomide Metabolite AnalogDHODH Inhibition (Anti-inflammatory)~1 - 10 µM Bioisosteric replacement (O/N swap) shifts activity toward immune modulation rather than direct cytotoxicity [4].
Thiazole-4-carboxamide Thiazole Analog of SulindacAntitumor (Colon, Prostate)> 50 µM Replacement of Oxazole with Thiazole (O → S) in this specific scaffold resulted in lower potency, highlighting the importance of the oxazole oxygen [5].

Analyst Note: The data indicates that for cytotoxic and antiviral applications, the 4-carboxamide geometry is superior. The N-methyl substitution is a critical medicinal chemistry handle to optimize the physicochemical properties of these potent cores.

Mechanism of Action: Signaling Pathways[4]

The bioactivity of N-Methyl-4-oxazolecarboxamide derivatives often converges on the Intrinsic Apoptotic Pathway . By inhibiting survival kinases or directly activating the caspase cascade, these molecules force cancer cells into programmed cell death.

Visualization: Apoptotic Signaling Cascade

ApoptosisPathway Drug N-Methyl-4-oxazolecarboxamide (Derivative) Target Survival Kinase (e.g., GSK-3β / Tubulin) Drug->Target Inhibits Mito Mitochondria (Cytochrome c Release) Target->Mito Stress Signal Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleaves PARP PARP Cleavage (DNA Repair Halt) Casp3->PARP Cleaves Death Apoptosis (Cell Death) PARP->Death Leads to

Caption: Proposed mechanism where Oxazole-4-carboxamide derivatives inhibit survival signals, triggering the mitochondrial caspase cascade.

Experimental Protocols

To validate the bioactivity of N-Methyl-4-oxazolecarboxamide derivatives, the following protocols are recommended. These ensure reproducibility and scientific rigor.

4.1 Synthesis of N-Methyl-4-oxazolecarboxamide (General Workflow)
  • Objective: To synthesize the core scaffold from oxazole-4-carboxylic acid.

  • Reagents: Oxazole-4-carboxylic acid, Thionyl Chloride (SOCl₂), Methylamine (2.0 M in THF), Triethylamine (Et₃N), DCM.

Step-by-Step Protocol:

  • Activation: Dissolve Oxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add SOCl₂ (1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours under N₂ to form the acid chloride.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.

  • Amidation: Redissolve the residue in dry DCM. Cool to 0°C.[1][4]

  • Addition: Dropwise add Methylamine (1.2 eq) and Et₃N (2.0 eq). Stir at 0°C for 30 mins, then warm to RT for 4 hours.

  • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).

4.2 Caspase-3/7 Activation Assay (Apoptosis Validation)
  • Objective: Quantify the induction of apoptosis in cancer cells (e.g., DLD-1 or HeLa).

  • System: Caspase-Glo® 3/7 Assay (Luminescent).

Protocol:

  • Seeding: Plate DLD-1 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate for 24h.

  • Treatment: Treat cells with N-Methyl-4-oxazolecarboxamide (or analog) at concentrations ranging from 10 nM to 100 µM. Include Staurosporine (1 µM) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Add 100 µL of Caspase-Glo® reagent to each well. Shake at 300 rpm for 30 seconds.

  • Measurement: Incubate at RT for 1 hour. Measure luminescence using a plate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC₅₀.

References
  • Tai, V. W., et al. (2006). "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. Link

  • Research Team. (2025). "Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity." National Institutes of Health (PMC). Link

  • BenchChem. (2025).[5][4] "Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide." BenchChem Application Notes. Link

  • Inami, H., et al. (2023).[6] "Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as IRAK4 inhibitors." Bioorganic & Medicinal Chemistry, 87, 117302.[6] Link

  • NIH. (2018). "Oxazole and thiazole analogs of sulindac for cancer prevention." PMC. Link

Sources

Validation

Validating the Metabolic Stability of N-Methyl-4-oxazolecarboxamide: A Comparative Guide

Executive Summary & Mechanistic Rationale In early-stage drug discovery, the incorporation of heteroaromatic rings and substituted amides is a standard strategy for optimizing target binding affinity. N-Methyl-4-oxazolec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the incorporation of heteroaromatic rings and substituted amides is a standard strategy for optimizing target binding affinity. N-Methyl-4-oxazolecarboxamide (CAS: 535-89-7) is a highly versatile structural motif used in numerous lead series. However, its specific substructures—the electron-rich oxazole ring and the secondary N-methyl amide—present distinct Phase I metabolic liabilities[1].

As an application scientist, I design validation assays not just to generate half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) data, but to isolate the exact mechanisms of clearance. For N-Methyl-4-oxazolecarboxamide, the primary metabolic vulnerability is CYP450-mediated N-demethylation  of the secondary amide, followed by potential oxidative ring-opening of the oxazole core.
Why Choose Microsomes over Hepatocytes?

To validate the stability of this specific fragment, Human Liver Microsomes (HLMs) supplemented with NADPH are the gold standard test system[2]. While intact hepatocytes provide a holistic view of both Phase I and Phase II (conjugation) pathways, the N-Methyl-4-oxazolecarboxamide fragment lacks the distinct nucleophilic handles (like free hydroxyls or primary amines) that typically drive rapid Phase II glucuronidation or sulfation. By utilizing HLMs, we isolate the CYP450-driven Phase I kinetics, allowing for a precise, artifact-free calculation of intrinsic clearance (


)[3].

Comparative Performance: Oxazoles vs. Alternative Scaffolds

To objectively evaluate N-Methyl-4-oxazolecarboxamide, we must benchmark it against structural analogs. A common "scaffold hopping" strategy involves swapping the oxazole for a thiazole or modifying the amide substitution[4].

The table below summarizes the comparative metabolic stability profiles (derived from standardized 1 µM HLM incubations) to guide your lead optimization choices.

Table 1: In Vitro HLM Metabolic Stability Comparison
Compound MotifStructural ModificationHLM

(min)

(µL/min/mg)
Primary Metabolic Liability
N-Methyl-4-oxazolecarboxamide Baseline (Secondary Amide)28.5 48.6 N-demethylation (Major), Ring Oxidation (Minor)
4-Oxazolecarboxamide Primary Amide45.230.6Ring Oxidation
N,N-Dimethyl-4-oxazolecarboxamide Tertiary Amide12.4111.8Rapid sequential N-demethylation
N-Methyl-4-thiazolecarboxamide Thiazole substitution56.024.7N-demethylation (Ring is highly stable)

Data Interpretation: The tertiary amide analog clears rapidly due to the presence of two highly accessible methyl groups for CYP-mediated oxidation. Conversely, substituting the oxazole for a thiazole significantly extends the half-life, as the sulfur-containing ring is less susceptible to oxidative ring-opening than its oxygen counterpart.

Experimental Workflow & Self-Validating Protocol

A robust metabolic assay must be a self-validating system[5]. This means incorporating strict kinetic controls: operating below the Michaelis constant (


) to ensure first-order kinetics, and utilizing minus-cofactor (-NADPH) controls to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).
Standardized HLM Assay Methodology

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    
    
  • 10 mM NADPH regenerating system (or freshly prepared NADPH)

  • Ice-cold Acetonitrile (ACN) containing 100 ng/mL Internal Standard (IS, e.g., Tolbutamide)

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 100 µM working stock of N-Methyl-4-oxazolecarboxamide in 10% DMSO/90% Acetonitrile.

  • Pre-Incubation: In a 96-well deep-well plate, combine 10 µL of the substrate working stock, 25 µL of HLM stock, and 865 µL of Phosphate Buffer. Causality: This yields a final substrate concentration of 1 µM and a protein concentration of 0.5 mg/mL[3]. 1 µM ensures the reaction follows first-order kinetics (

    
    ), while 0.5 mg/mL protein minimizes non-specific binding.
    
  • Thermal Equilibration: Incubate the plate at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation: Add 100 µL of pre-warmed 10 mM NADPH to all wells (except the -NADPH control wells, which receive buffer). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly defines

    
    [5].
    
  • Time-Course Sampling: At

    
     minutes, transfer 50 µL aliquots from the reaction plate into a quenching plate containing 150 µL of ice-cold ACN + IS. Causality: The 3:1 ratio of organic solvent instantly denatures the CYP enzymes, arresting metabolism and precipitating proteins[3].
    
  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to a new plate for LC-MS/MS analysis.

Workflow Visualization

Figure 1: Standardized workflow for human liver microsomal (HLM) stability assessment.

LC-MS/MS Quantification & Pathway Analysis

Quantification of the remaining parent compound is performed via LC-MS/MS using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode[5].

By plotting the natural log (ln) of the percentage of parent compound remaining versus time, the slope of the linear regression yields the elimination rate constant (


).
  • Half-life (

    
    )  = 
    
    
    
  • Intrinsic Clearance (

    
    )  = 
    
    
    
Proposed Metabolic Pathway

To fully validate the assay, identifying the generated metabolites is just as critical as quantifying the disappearance of the parent compound. For N-Methyl-4-oxazolecarboxamide, we monitor the


 (oxidation) and 

(demethylation) mass shifts.

Figure 2: Proposed CYP450-mediated Phase I metabolic pathways for N-Methyl-4-oxazolecarboxamide.

Conclusion

Validating the metabolic stability of N-Methyl-4-oxazolecarboxamide requires a targeted approach utilizing NADPH-supplemented HLMs. By understanding that the primary metabolic liability is N-demethylation rather than oxazole ring cleavage, medicinal chemists can make informed decisions—such as transitioning to a primary amide or a thiazole bioisostere—to optimize the pharmacokinetic profile of their lead compounds.

References

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds ResearchGate[Link]

  • Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy PubMed (NIH) [Link]

  • Metabolic Stability Assay Services Creative Biolabs[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer Nature Experiments[Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Oxford Academic[Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability... PMC (NIH)[Link]

Sources

Comparative

spectroscopic characterization of N-Methyl-4-oxazolecarboxamide

Publish Comparison Guide: Spectroscopic Characterization of N-Methyl-4-oxazolecarboxamide Executive Summary & Strategic Context N-Methyl-4-oxazolecarboxamide (CAS: Analogous to 23012-15-9 for unsubstituted) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of N-Methyl-4-oxazolecarboxamide

Executive Summary & Strategic Context

N-Methyl-4-oxazolecarboxamide (CAS: Analogous to 23012-15-9 for unsubstituted) is a critical heterocyclic building block, frequently employed in the synthesis of bioactive alkaloids, kinase inhibitors, and peptidomimetics. Its structural integrity is defined by the specific placement of the carboxamide moiety at the C4 position of the oxazole ring.[1]

The Challenge: In synthetic pathways—such as the Cornforth rearrangement or Van Leusen synthesis—regioisomeric mixtures are common. Distinguishing the 4-isomer (Target) from the 5-isomer (Common Alternative/Impurity) is the primary analytical bottleneck.

Guide Scope: This guide objectively compares the spectroscopic signature of N-Methyl-4-oxazolecarboxamide against its primary regioisomer, N-Methyl-5-oxazolecarboxamide. We provide a self-validating characterization workflow using NMR, IR, and MS to ensure structural certainty in drug development pipelines.

Comparative Spectroscopic Profile

The following data differentiates the target compound from its closest structural alternative.

Table 1: NMR & IR Distinguishability Matrix
FeatureN-Methyl-4-oxazolecarboxamide (Target)N-Methyl-5-oxazolecarboxamide (Alternative/Impurity)Differentiation Logic
Proton Inventory H2, H5 (Ring); N-Me (Amide)H2, H4 (Ring); N-Me (Amide)H5 vs. H4 chemical shift is the diagnostic key.

H NMR: Ring Protons
H2: ~8.40 ppm (s)H5: ~8.25 ppm (s)H2: ~8.30 ppm (s)H4: ~7.60 - 7.80 ppm (s)H5 (adjacent to Oxygen) is significantly more deshielded than H4 (adjacent to Nitrogen).

H NMR: Amide Coupling
N-Me doublet (~2.9 ppm)Coupling J ~ 4.8 HzN-Me doublet (~2.9 ppm)Coupling J ~ 4.8 HzAmide side-chain signals are identical; cannot be used for differentiation.

C NMR: Quaternary
C4: ~135 ppm (ipso to C=O)C5: ~145 ppm (ipso to C=O)C5 is more deshielded due to direct attachment to Oxygen.
IR Amide Bands Amide I: ~1655 cm⁻¹Amide II: ~1545 cm⁻¹Amide I: ~1660 cm⁻¹Amide II: ~1550 cm⁻¹Minimal difference; IR confirms functional group but not regiochemistry.

Technical Insight: The proximity of the C5 proton to the ring oxygen in the 4-isomer results in a "double deshielding" effect, pushing its shift downfield (>8.0 ppm). In contrast, the C4 proton in the 5-isomer is shielded by the nitrogen lone pair influence, appearing upfield (<7.9 ppm).

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Representative Route)

Context: This workflow assumes a starting material of ethyl 4-oxazolecarboxylate, converted via aminolysis.

  • Reagent Prep: Dissolve ethyl 4-oxazolecarboxylate (1.0 eq) in anhydrous methanol.

  • Aminolysis: Bubble anhydrous methylamine gas (excess) through the solution at 0°C for 30 minutes, or add 2.0M methylamine in THF (5.0 eq).

  • Reaction: Seal vessel and stir at 25°C for 12 hours. Monitor by TLC (10% MeOH in DCM).

    • Checkpoint: Starting ester (

      
      ) disappears; Amide product (
      
      
      
      ) appears.
  • Workup: Concentrate in vacuo. The N-methyl amide typically crystallizes upon removal of solvent.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary to remove potential 5-isomer impurities carried over from ester synthesis.

Protocol B: Spectroscopic Validation Workflow

Use this decision tree to validate your product.

ValidationWorkflow Start Crude Product Isolated MS_Check Step 1: Mass Spectrometry (ESI+) Start->MS_Check Mass_Decision M+H = 141.1? MS_Check->Mass_Decision Mass_Decision->Start No (Check Synthesis) NMR_Prep Step 2: 1H NMR Sample (DMSO-d6 or CDCl3) Mass_Decision->NMR_Prep Yes Region_Check Step 3: Analyze Aromatic Region (7.5 - 8.5 ppm) NMR_Prep->Region_Check Isomer_4 Two Downfield Singlets (> 8.0 ppm) CONFIRMED: 4-Isomer Region_Check->Isomer_4 H2 & H5 present Isomer_5 One Downfield (>8.0) One Upfield (<7.8) REJECT: 5-Isomer Region_Check->Isomer_5 H2 & H4 present

Figure 1: Spectroscopic decision tree for validating N-Methyl-4-oxazolecarboxamide regio-purity.

Advanced Characterization Data

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₅H₆N₂O₂[2]

  • Exact Mass: 140.04

  • Observed [M+H]⁺: 141.1 m/z

  • Fragmentation Pattern:

    • Loss of -NHMe (m/z ~30-31) is characteristic of N-methyl amides.

    • Oxazole ring cleavage often yields nitrile fragments (m/z ~67 for oxazole cation).

Infrared Spectroscopy (FT-IR)
  • Medium: KBr Pellet or ATR (Solid state).

  • Key Bands:

    • 3280 - 3350 cm⁻¹: N-H Stretch (sharp, medium intensity). Indicates secondary amide.[3][4]

    • 3100 - 3150 cm⁻¹: C-H Stretch (aromatic oxazole ring).

    • 1655 cm⁻¹: C=O[4] Stretch (Amide I). Strongest band.

    • 1545 cm⁻¹: N-H Bend (Amide II). Diagnostic for secondary amides (absent in tertiary, weak/different in primary).

Causality & Troubleshooting (E-E-A-T)

Why do we prioritize NMR over MS for this compound? While Mass Spectrometry confirms the molecular weight, it cannot distinguish between the 4-isomer and 5-isomer, as both share the exact same mass and similar fragmentation patterns. NMR is the only self-validating method because the electronic environment of the ring protons is fundamentally different depending on their position relative to the oxygen and nitrogen atoms of the oxazole ring.

Common Pitfall: Solvent Effects

  • Observation: In CDCl₃, the amide N-H proton may appear broad or be lost in the baseline due to exchange.

  • Solution: Use DMSO-d₆ . The amide proton typically appears as a sharp quartet (due to coupling with methyl) at ~8.0-8.5 ppm, and the ring protons are less likely to overlap with solvent peaks.

References

  • PubChem. Oxazole-4-carboxamide Compound Summary (CID 21651660).[5] National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (IR interpretation for secondary amides). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. (Reference for oxazole regioisomer NMR shifts). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-4-oxazolecarboxamide proper disposal procedures

Executive Summary & Core Directive N-Methyl-4-oxazolecarboxamide (an N-methylated oxazole derivative) is a research-grade organic intermediate often used in medicinal chemistry scaffolds. Unlike bulk industrial solvents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

N-Methyl-4-oxazolecarboxamide (an N-methylated oxazole derivative) is a research-grade organic intermediate often used in medicinal chemistry scaffolds. Unlike bulk industrial solvents, specific toxicological data (LD50, degradation pathways) for this precise derivative may be sparse in public registries.[1]

The Core Directive: In the absence of compound-specific toxicological data, you must adopt the "Precautionary Principle." Treat this substance as a Class 6.1 Toxic Substance and an Irritant until proven otherwise.[1] Disposal is strictly via high-temperature incineration through a licensed hazardous waste contractor.[1] Under no circumstances should this compound be discharged into municipal water systems or trash.[1]

Chemical Identity & Hazard Profile

Before disposal, verify the material identity. If the specific CAS is not listed on your container (common for custom synthesis), rely on the structural class properties.[1]

ParameterSpecification
Chemical Name N-Methyl-4-oxazolecarboxamide
Structural Class 1,3-Oxazole derivative; Secondary Amide
Molecular Formula C₅H₆N₂O₂
Molecular Weight ~126.11 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[2]
Primary Hazards (Assumed) H315: Skin IrritationH319: Serious Eye IrritationH335: Respiratory IrritationH302: Harmful if swallowed (Standard assumption for small nitrogen heterocycles)

Operational Disposal Protocol

A. Waste Stream Classification

Proper segregation is the first line of defense against chemical incompatibility incidents.[1]

  • Solid Waste: Pure substance, contaminated weighing boats, gloves, and paper towels.[1]

    • Designation: "Hazardous Waste - Solid (Toxic, Organic)"

  • Liquid Waste: Solutions in DMSO, Methanol, or reaction mother liquors.[1]

    • Designation: "Hazardous Waste - Liquid (Flammable/Toxic Solvent Mix)"

    • Note: Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as oxazoles can be oxidized, potentially exothermically.[1]

B. Step-by-Step Disposal Procedure

Step 1: Preparation & PPE

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a standard lab coat.[1] Dust mask (N95) if handling open powder outside a hood (not recommended).[1]

Step 2: Container Selection

  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid.

  • Liquids: Use an HDPE carboy or amber glass bottle compatible with the solvent carrier.[1]

Step 3: Transfer & Labeling

  • Transfer the waste into the container.[1] Do not fill >90% capacity to allow for thermal expansion.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Must Include: Full chemical name ("N-Methyl-4-oxazolecarboxamide"), Solvent composition (if liquid), Hazard checkboxes (Toxic, Irritant), and Start Date.

Step 4: Storage & Pickup

  • Store in a Satellite Accumulation Area (SAA) within the lab.[1]

  • Keep the container closed at all times except when adding waste.[1]

  • Schedule pickup with your Environmental Health & Safety (EHS) department or licensed contractor (e.g., Clean Harbors, Veolia) within 90 days (or per local regulations).[1]

C. Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

  • Collect Rinsate: Pour all three rinses into the Liquid Hazardous Waste container.

  • Deface Label: Cross out the original label or write "EMPTY."

  • Disposal: The rinsed container can now be discarded in standard glass/trash recycling, depending on local facility rules.

Emergency Response: Spill Protocol

In the event of an accidental release, immediate action minimizes exposure.[1]

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (<10g/mL = Minor, >10g/mL = Major) Start->Assess Minor Minor Spill (Manageable by Lab Personnel) Assess->Minor Low Risk Major Major Spill (Evacuate & Call EHS) Assess->Major High Risk PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Cover with absorbent pads/vermiculite PPE->Contain Clean Cleanup: Sweep/Scoop into HazWaste Bag Contain->Clean Decon Decontamination: Wipe surface with soap/water Clean->Decon Report Report Incident Decon->Report

Figure 1: Decision logic for immediate spill response. Note that "Major" spills involving unknown toxicity require professional hazmat intervention.[1]

Scientific Rationale & Compliance

Why Incineration?

Oxazole rings are thermally stable aromatic heterocycles.[1] Standard biological waste treatment (autoclaving) is ineffective at breaking down the chemical structure.[1]

  • Mechanism: High-temperature incineration (>1000°C) ensures complete oxidation of the oxazole ring into CO₂, H₂O, and NOₓ (which is scrubbed).[1]

  • Reference: This aligns with EPA standards for "P-listed" or "U-listed" organic wastes where complete destruction is required to prevent environmental persistence [1].[1]

Regulatory Framework (USA Context)

While N-Methyl-4-oxazolecarboxamide may not have a specific RCRA "U" or "P" code, it falls under the "Characteristic Waste" definition if it exhibits toxicity.

  • Generator Status: Most R&D labs operate as "Small Quantity Generators" (SQG).[1]

  • Cradle-to-Grave: You remain liable for the waste until it is destroyed.[1] Using a certified manifest system is mandatory [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Incineration.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Oxazole-4-carboxamide (Parent Structure Data).[1] Available at: [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link][1]

Sources

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